molecular formula C6H13N B1588395 N-methylcyclopentanamine CAS No. 2439-56-7

N-methylcyclopentanamine

Cat. No.: B1588395
CAS No.: 2439-56-7
M. Wt: 99.17 g/mol
InChI Key: KKTBUCVHSCATGB-UHFFFAOYSA-N
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Description

N-methylcyclopentanamine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBUCVHSCATGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427268
Record name N-methylcyclopentanamine
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-56-7
Record name Cyclopentylmethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methylcyclopentanamine
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Record name N-methylcyclopentanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylcyclopentanamine. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations for key experimental workflows.

Physicochemical Properties

This compound is a cyclic amine with a range of properties relevant to its application in organic synthesis and as a potential fragment in medicinal chemistry. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃N[1][2]
Molecular Weight 99.17 g/mol [1][2][3]
Boiling Point 120-122 °C[1][4]
119.7 ± 8.0 °C at 760 mmHg[2]
Melting Point Not available[2][4]
Density 0.840 g/cm³ at 25 °C[1]
0.8 ± 0.1 g/cm³[2]
Solubility Slightly soluble in Chloroform and Methanol.[1] Its solubility in water is expected to be relatively low.[5]
pKa 10.94 ± 0.20 (Predicted)[1][6]
logP 1.07[2]
1.53930[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and a representative synthesis are outlined below.

2.1. Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).

Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, combine cyclopentanone (1.0 equivalent) and methylamine (1.1 equivalents) in a suitable solvent such as anhydrous methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalyst, such as 10% palladium on carbon (5 mol % Pd).

  • Hydrogenation: Securely seal the reaction vessel and purge it multiple times with hydrogen gas. Pressurize the vessel to a designated pressure (e.g., 50 psi).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.[7]

2.2. Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.[8]

Protocol:

  • Preparation of Solutions: Prepare a standard solution of the analyte (this compound) at a known concentration (e.g., 1 mM). Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). A solution to maintain constant ionic strength, such as 0.15 M KCl, should also be prepared.[9]

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

  • Titration Setup: Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To remove dissolved gases, the solution can be purged with nitrogen gas before titration.[9]

  • Titration: Add the titrant (in this case, 0.1 M HCl, as this compound is a base) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[9]

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of the steepest slope (inflection point). The pKa can be determined from the pH at the half-equivalence point.[10][11]

2.3. Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (logP).[12]

Protocol:

  • Phase Saturation: Prepare octanol (B41247) saturated with water and water (or a buffer solution like PBS at pH 7.4) saturated with octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase to create a stock solution of known concentration.

  • Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the analyte stock solution with a known volume of the saturated octanol.

  • Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[13] After shaking, allow the two phases to separate completely.

  • Phase Separation and Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14][15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

3.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Cyclopentanone, Methylamine, and Solvent catalyst Add Pd/C Catalyst reagents->catalyst hydrogenation Pressurize with H₂ and Stir catalyst->hydrogenation monitoring Monitor Reaction (TLC/GC-MS) hydrogenation->monitoring workup Filter and Workup (Wash, Dry) monitoring->workup purify Purify by Distillation workup->purify product Pure N-methyl- cyclopentanamine purify->product pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep Prepare Analyte and Titrant Solutions calibrate Calibrate pH Meter prep->calibrate titrate Titrate Analyte with Standardized Acid/Base calibrate->titrate record Record pH and Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine pKa from Half-Equivalence Point plot->determine pKa_value pKa Value determine->pKa_value logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate Octanol and Aqueous Phase dissolve Dissolve Analyte in Aqueous Phase saturate->dissolve mix Mix Phases and Shake to Equilibrate dissolve->mix separate Separate Octanol and Aqueous Layers mix->separate measure Measure Concentration in Each Phase (HPLC/UV) separate->measure calculate Calculate logP measure->calculate logP_value logP Value calculate->logP_value

References

An In-depth Technical Guide to N-methylcyclopentanamine (CAS Number: 2439-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylcyclopentanamine, a secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information to serve as a valuable resource for laboratory and development applications.

Chemical Identity and Physical Properties

This compound is a cyclic aliphatic amine. Its core structure consists of a five-membered cyclopentane (B165970) ring bonded to a methylamino group.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 2439-56-7
Molecular Formula C₆H₁₃N
IUPAC Name This compound
Synonyms Cyclopentyl-methyl-amine, N-cyclopentyl-N-methylamine, N-Methylcyclopentylamine
InChI Key KKTBUCVHSCATGB-UHFFFAOYSA-N[1]
SMILES CNC1CCCC1[1]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 99.17 g/mol [1]
Appearance Liquid[2]
Boiling Point 119.7 - 122 °C at 760 mmHg[2][3]
Density 0.8 - 0.84 g/cm³[2][3]
Flash Point 6.9 °C[2][3]
Vapor Pressure 15.8 mmHg at 25°C[2]
Refractive Index 1.448[2]
pKa 10.94 ± 0.20 (Predicted)[2]
LogP 1.1 (Predicted)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the cyclopentyl ring and the N-methyl group.

  • N-CH₃: A singlet or a closely coupled multiplet for the methyl protons.

  • CH-N: A multiplet for the proton on the carbon attached to the nitrogen.

  • Cyclopentyl CH₂: A series of overlapping multiplets for the methylene (B1212753) protons of the cyclopentane ring.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

  • N-CH₃: A signal for the methyl carbon.

  • CH-N: A signal for the carbon of the cyclopentane ring bonded to the nitrogen.

  • Cyclopentyl CH₂: Signals for the methylene carbons of the cyclopentane ring.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for a secondary amine.[1][4]

  • N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹.

  • C-N Stretch: A medium to weak band in the fingerprint region.

Experimental Protocols

3.1. Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).[5][6][7] This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine product.

Materials:

  • Cyclopentanone

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))[5]

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • In a round-bottom flask, dissolve cyclopentanone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the cooled cyclopentanone solution.

  • If using, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at a low temperature for a specified time to allow for the formation of the imine/enamine intermediate.

  • Gradually add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the low temperature to control the reaction rate.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

G Synthesis Workflow: Reductive Amination cyclopentanone Cyclopentanone imine Imine Intermediate cyclopentanone->imine Reaction methylamine Methylamine methylamine->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product workup Aqueous Workup & Purification product->workup

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of the N-alkylated cyclopentylamine (B150401) motif is found in various biologically active compounds.[8][9]

  • Scaffold for Novel Therapeutics: The cyclopentyl group provides a rigid, three-dimensional structure that can be exploited for specific binding to biological targets. The secondary amine provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The N-methyl and cyclopentyl groups influence the lipophilicity and metabolic stability of a parent molecule, which are critical parameters in drug design.[8]

  • Intermediate in Complex Syntheses: This compound can be used as a key intermediate in the total synthesis of more complex natural products or pharmaceutical agents.

G Properties and Applications cluster_properties Chemical Properties cluster_applications Potential Applications compound This compound prop1 Secondary Amine compound->prop1 prop2 Cyclic Aliphatic Structure compound->prop2 prop3 Moderate Lipophilicity compound->prop3 app1 Medicinal Chemistry Scaffold prop1->app1 Enables derivatization app2 Organic Synthesis Intermediate prop1->app2 Reactive handle prop2->app1 Provides 3D structure app3 Fragment-Based Drug Design prop2->app3 Rigid core prop3->app1 Influences ADME properties

Caption: The relationship between the properties and applications of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[10]

Table 3: Hazard Information

HazardDescription
GHS Pictograms Flammable Liquid, Health Hazard
Hazard Statements Highly flammable liquid and vapor (H225). May be fatal if swallowed and enters airways (H304). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[11][12]
Precautionary Statements Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[12]

Handling and Storage:

  • Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.

References

Spectral Data Analysis of N-methylcyclopentanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methylcyclopentanamine. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following sections present the available spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not publicly available

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

Frequency (cm⁻¹)IntensityAssignment
Data not publicly available
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not publicly available

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which has been used for this compound.[1][3]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]

  • Gently vortex the vial to ensure the sample is completely dissolved.[3]

  • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.[3][5]

  • Cap the NMR tube securely.[3]

Instrumentation and Data Acquisition:

  • Instrument: A Varian A-60D or a Varian CFT-20 spectrometer has been used to acquire NMR data for this compound.[2] A modern 400 MHz or higher field NMR spectrometer is recommended for better resolution.[4]

  • ¹H NMR Acquisition:

    • Number of Scans: 16-64 scans.[4]

    • Spectral Width: 0-12 ppm.[4]

    • Relaxation Delay: 1-5 seconds.[4]

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024-4096 scans.[4]

    • Spectral Width: 0-220 ppm.[4]

    • Relaxation Delay: 2-5 seconds.[4]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For a neat sample, place a drop of liquid this compound between two KBr or NaCl salt plates to create a thin capillary film.[6] This technique has been previously used for this analyte.[2]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, has been used for vapor-phase IR.[2]

  • Acquisition Parameters:

    • A background spectrum of the empty sample compartment is recorded.[6]

    • The sample is placed in the spectrometer, and the spectrum is acquired.[6]

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[6]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[7][8]

  • For direct infusion, dilute the stock solution to 1-10 µg/mL. For GC-MS or LC-MS, prepare working solutions in the appropriate mobile phase.[7]

Instrumentation and Data Acquisition:

  • Inlet: The sample can be introduced via direct infusion, Gas Chromatography (GC), or Liquid Chromatography (LC).[6]

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating a reproducible fragmentation pattern.[6]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.[6]

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Add TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Capillary Film) Sample->Prep_IR Prep_MS Dilute in Methanol/Acetonitrile Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

N-Methylcyclopentanamine: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – A comprehensive review of publicly available scientific literature and bioassay data reveals a significant void in the understanding of the biological activity of N-methylcyclopentanamine as a standalone chemical entity. Despite its well-documented chemical and physical properties, there is a notable absence of quantitative data regarding its specific interactions with biological targets, its mechanism of action, and its potential therapeutic or toxicological effects. This lack of information presents both a challenge and an opportunity for the scientific and drug development communities.

This compound is a cyclic secondary amine with the molecular formula C₆H₁₃N. Its structure, characterized by a cyclopentyl ring attached to a methylamino group, suggests the potential for interaction with various biological systems. However, extensive searches of chemical and biological databases, including PubChem, have yielded no specific bioassay results, such as IC₅₀, EC₅₀, or Kᵢ values, that would quantify its activity at the molecular level.

Physicochemical Properties

While biological data is scarce, the physicochemical properties of this compound are well-documented. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₆H₁₃NPubChem[1]
Molecular Weight 99.17 g/mol PubChem[1]
CAS Number 2439-56-7PubChem[1]
Boiling Point 120-122 °CChemicalBook[2]
Density 0.840 g/cm³ (at 25 °C)ChemicalBook[2]
pKa (Predicted) 10.94 ± 0.20LookChem[3]

A Call for Investigation: Potential Research Avenues

The absence of biological activity data for this compound represents a clear research gap. For a compound with its structural features, a systematic investigation into its pharmacological and toxicological profile is warranted. Researchers and drug development professionals may consider this an opportunity for novel discovery.

A logical first step would be to conduct a broad screening to identify potential biological targets. This could be followed by more focused studies to determine the nature and extent of its activity. The following diagram illustrates a hypothetical workflow for the initial biological characterization of a novel compound like this compound.

G Hypothetical Workflow for Biological Characterization cluster_0 Initial Screening cluster_1 Hit Validation and Characterization A Compound Acquisition (this compound) B High-Throughput Screening (HTS) - Receptor Binding Assays - Enzyme Inhibition Assays - Phenotypic Screens A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Dose-Response Studies (IC50 / EC50 Determination) B->D C->D E Mechanism of Action Studies - Target Deconvolution - Signaling Pathway Analysis D->E F Lead Optimization (if applicable) E->F

Caption: A potential experimental workflow for the initial biological evaluation of this compound.

Potential Signaling Pathway Investigation

Should initial screening reveal activity against a specific target, such as a G-protein coupled receptor (GPCR), further investigation into the downstream signaling pathways would be necessary. The following diagram illustrates a generic GPCR signaling cascade that could be investigated.

G Generic GPCR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand This compound (Hypothetical Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

Caption: A simplified diagram of a potential GPCR signaling pathway that could be activated by this compound.

Conclusion

The current state of knowledge regarding the biological activity of this compound is remarkably limited. This technical guide, therefore, serves not as a summary of existing data, but as a delineation of a scientific unknown and a call to action for the research community. The well-defined physical and chemical properties of this compound, coupled with the complete absence of biological characterization, position this compound as a molecule of interest for exploratory research in pharmacology, toxicology, and drug discovery. Future studies are essential to unveil its potential biological roles and to determine if this compound holds any promise as a therapeutic agent or poses any risk as an environmental or occupational hazard.

References

N-Methylcyclopentanamine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methylcyclopentanamine, a saturated cyclic amine, is emerging as a valuable building block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence key drug-like properties, including metabolic stability, lipophilicity, and target engagement. This technical guide provides a comprehensive overview of this compound, its synthesis, and its application as a structural motif in the design of potent kinase inhibitors, a class of therapeutics at the forefront of cancer treatment and other diseases.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in drug design. These properties influence its reactivity, solubility, and contribution to the overall characteristics of a final drug candidate.

PropertyValueSource
CAS Number 2439-56-7[1][2]
Molecular Formula C₆H₁₃N[1][2]
Molecular Weight 99.17 g/mol [1]
Boiling Point 120-122 °C[3]
Density 0.840 g/cm³ (at 25 °C)[3]
pKa (Predicted) 10.94 ± 0.20[1]
logP (Predicted) 1.1[1]
Form Liquid/Oil[2]
Solubility Sparingly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol.[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427). This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • Cyclopentanone

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable aprotic solvent

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 equivalent) and dissolve it in anhydrous DCE.

  • Add methylamine solution (1.0-1.2 equivalents) to the flask, followed by the addition of glacial acetic acid (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel to yield the pure this compound.

Synthesis of this compound via Reductive Amination Cyclopentanone Cyclopentanone Imine Intermediate Iminium Ion Cyclopentanone->Imine Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (Reducing Agent) ReducingAgent->Product Solvent DCE, Acetic Acid (Solvent/Catalyst) Solvent->Imine CDK4_Pathway CDK4/Cyclin D Signaling Pathway in Cell Cycle Progression GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Upregulates transcription Akt Akt PI3K->Akt Increases translation MEK MEK Raf->MEK Upregulates transcription mTOR mTOR Akt->mTOR Increases translation ERK ERK MEK->ERK Upregulates transcription CyclinD Cyclin D mTOR->CyclinD Increases translation ERK->CyclinD Upregulates transcription CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Proliferation Cell Proliferation E2F->Proliferation Transcription of S-phase genes Inhibitor CDK4 Inhibitor (e.g., containing cyclopentyl moiety) Inhibitor->CDK4_CyclinD Inhibition

References

Steric and Electronic Contributions of the N-Methylcyclopentanamine Moiety: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylcyclopentanamine moiety is a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its distinct three-dimensional structure and electronic properties can significantly influence the pharmacological profile of a drug candidate. Understanding the steric and electronic contributions of this moiety is paramount for rational drug design, enabling the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetic parameters. This technical guide provides an in-depth analysis of the this compound core, summarizing its key physicochemical properties, outlining experimental and computational methodologies for its characterization, and illustrating its potential role in drug discovery workflows.

Quantitative Physicochemical Data

The following table summarizes key computed and predicted physicochemical properties for this compound. These values provide a quantitative basis for understanding the moiety's characteristics.

PropertyValueSource
Molecular Formula C₆H₁₃NPubChem CID: 7020624[1]
Molecular Weight 99.17 g/mol PubChem CID: 7020624[1]
Predicted pKa 10.94 ± 0.20LookChem[2]
XLogP3 1.1PubChem CID: 7020624[1]
Hydrogen Bond Donor Count 1PubChem CID: 7020624[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 7020624[1]
Rotatable Bond Count 1PubChem CID: 7020624[1]
Topological Polar Surface Area 12.03 ŲPubChem CID: 7020624[1]

Steric Contributions

The steric profile of the this compound moiety is primarily defined by the non-planar conformation of the cyclopentyl ring and the spatial arrangement of the N-methyl group. These factors dictate how a molecule containing this moiety can interact with the three-dimensional architecture of a biological target.

Conformational Analysis

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations to minimize torsional and angle strain. The position of the N-methylamino substituent (axial vs. equatorial-like) in these conformers will influence the overall shape of the molecule. The conformational preferences can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by measuring coupling constants at varying temperatures.[3][4][5] Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the relative energies of different conformers.

Quantifying Steric Hindrance

Several parameters are used to quantify the steric bulk of substituents in quantitative structure-activity relationship (QSAR) studies:

  • Taft's Steric Parameter (E_s): An empirical parameter derived from the rates of hydrolysis of esters. More negative values indicate greater steric hindrance.[6]

  • Verloop Steric Parameters: These are computationally derived parameters that describe the shape of a substituent in more detail, including its length and width.

  • Percent Buried Volume (%V_Bur): A modern computational metric that calculates the percentage of the volume of a sphere centered on an atom (in this case, the nitrogen) that is occupied by the substituents.

Electronic Contributions

The electronic nature of the this compound moiety is primarily characterized by the basicity of the secondary amine and the overall electron-donating character of the alkyl groups.

Basicity (pKa)

The basicity of the nitrogen atom, quantified by its pKa, is a critical determinant of a drug's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to form ionic interactions with its target. The predicted pKa of this compound is approximately 10.94, indicating that it will be predominantly protonated at physiological pH.[2]

Inductive Effects

The cyclopentyl and methyl groups are electron-donating through inductive effects, which increases the electron density on the nitrogen atom. This contributes to its basicity. The Hammett equation and its extensions provide a framework for quantifying the electronic effects of substituents, although specific Hammett constants for the N-methylcyclopentyl group are not commonly tabulated.

Molecular Electrostatic Potential (MEP)

A powerful computational tool for visualizing the electronic properties of a molecule is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution and can identify regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MEP would show a region of negative potential around the nitrogen lone pair, indicating its nucleophilic and hydrogen-bonding acceptor capabilities. The regions around the hydrogen atoms of the N-methyl and cyclopentyl groups would exhibit positive potential.[7][8][9][10][11]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).[12]

Materials:

  • Cyclopentanone

  • Methylamine (solution in a suitable solvent like THF or ethanol)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol (B129727) for catalytic hydrogenation)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add the methylamine solution (1.1 - 1.5 eq). If using a salt of methylamine, a base may be required for neutralization.

  • Catalyst Addition (if applicable): For reactions not using catalytic hydrogenation, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reductant Addition:

    • For borohydride (B1222165) reagents: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to the reaction mixture.

    • For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a catalytic amount of Pd/C (e.g., 5-10 mol %).

  • Reaction: Stir the mixture at room temperature. For catalytic hydrogenation, pressurize the vessel with hydrogen gas and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Determination of Conformational Preferences by NMR Spectroscopy

Methodology:

  • Sample Preparation: Prepare a solution of the this compound-containing compound in a suitable deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra at various temperatures, including low temperatures to potentially slow down conformational exchange.

  • Data Analysis: Analyze the coupling constants (J-values) between vicinal protons on the cyclopentane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which is a function of the ring conformation. By applying the Karplus equation, the relative populations of different conformers can be estimated.[3]

  • Computational Correlation: Perform DFT calculations to model the different possible conformers and predict their NMR parameters. Comparing the experimental and calculated data can provide a more robust conformational assignment.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Characterizing the this compound Moiety cluster_synthesis Synthesis cluster_properties Property Determination cluster_evaluation Biological Evaluation synthesis Synthesis of This compound (e.g., Reductive Amination) purification Purification (Chromatography/Distillation) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization pka pKa Determination (Potentiometric Titration) characterization->pka conformational Conformational Analysis (NMR Spectroscopy) characterization->conformational computational Computational Modeling (DFT, MEP) characterization->computational sar Incorporate into Lead Compound bioassay Biological Assays (Binding, Functional) sar->bioassay qsar QSAR Analysis bioassay->qsar qsar->sar Optimization

Caption: Workflow for synthesis, characterization, and evaluation.

logical_relationship Logical Relationships of Physicochemical Properties to Biological Activity cluster_steric Steric Contributions cluster_electronic Electronic Contributions cluster_pharma Pharmacological Properties moiety This compound Moiety conformation Conformation (Envelope/Twist) moiety->conformation bulk Steric Bulk (E_s, %V_Bur) moiety->bulk basicity Basicity (pKa) moiety->basicity inductive Inductive Effect moiety->inductive mep MEP moiety->mep binding Target Binding Affinity & Selectivity conformation->binding Shape Complementarity bulk->binding basicity->binding Ionic Interactions adme ADME Properties (Solubility, Permeability) basicity->adme inductive->basicity mep->binding Electrostatic Interactions

Caption: Interplay of steric and electronic properties with pharmacology.

Conclusion

The this compound moiety offers a unique combination of steric and electronic features that can be strategically employed in drug design. Its conformational flexibility, moderate steric bulk, and defined basicity provide medicinal chemists with a versatile scaffold for optimizing ligand-target interactions and tuning pharmacokinetic properties. A thorough understanding of these contributions, aided by the experimental and computational methodologies outlined in this guide, is essential for leveraging the full potential of the this compound core in the development of novel therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of N-methylcyclopentanamine is limited. This guide synthesizes information from chemical databases, analogous compounds, and established principles of organic chemistry to provide a predictive overview and procedural framework for its handling and characterization. All quantitative data presented are estimates and should be confirmed by laboratory analysis.

Introduction

This compound (CAS No. 2439-56-7) is a secondary cyclic amine with potential applications as a building block in pharmaceutical synthesis and as a compound in materials science.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for its effective use in drug discovery, process development, and formulation. This document provides a comprehensive technical overview of these properties and outlines detailed experimental protocols for their determination.

Physicochemical Properties

The structure of this compound, featuring a non-polar cyclopentyl ring and a polar secondary amine group, dictates its chemical behavior. Key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃N[2][3]
Molecular Weight 99.17 g/mol [2][3]
Boiling Point 119.7 ± 8.0 °C at 760 mmHg[2]
Density 0.8 ± 0.1 g/cm³[2]
Flash Point 6.9 ± 15.8 °C[2]
pKa (Predicted) 10.94 ± 0.20[4]
LogP (Predicted) 1.07 - 1.54[2][4]
Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a secondary amine, this compound is expected to be a weak base. Its solubility is therefore highly dependent on pH.

General Principles:

  • Aqueous Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[5][6] However, solubility decreases as the size of the non-polar alkyl group increases.[5] The cyclopentyl group in this compound suggests its solubility in neutral water will be moderate to low.

  • pH-Dependent Solubility: As a base, its solubility in aqueous media is expected to increase significantly at acidic pH. Protonation of the amine nitrogen to form the corresponding ammonium (B1175870) salt (N-methylcyclopentanaminium) introduces a positive charge, enhancing its interaction with polar water molecules.[7][8]

  • Organic Solvents: Like most amines, it is expected to be soluble in a range of organic solvents, particularly polar organic solvents like ethanol (B145695) and methanol.[5][9]

Estimated Solubility Data:

The following table provides estimated solubility values for this compound in common laboratory solvents. These values are extrapolated from the behavior of similar small molecule amines and require experimental verification.

SolventTypePredicted Solubility (mg/mL) at 25°CRationale / Notes
Water (pH 7.0)Polar Protic10 - 50Limited solubility due to the hydrophobic cyclopentyl ring.[5][10]
0.1 M HCl (pH 1.0)Aqueous Acidic> 200High solubility expected due to the formation of the water-soluble hydrochloride salt.[7]
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer15 - 60Slightly higher than neutral water due to buffering capacity, but still limited.
EthanolPolar Protic> 200High miscibility is expected, typical for small amines in alcohols.[9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Generally a good solvent for a wide range of organic compounds.
Dichloromethane (DCM)Apolar> 200High solubility is expected in non-polar organic solvents.[11]
Stability Profile

Chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. Cyclic amines can be susceptible to degradation under various environmental conditions.

General Principles:

  • pH Stability: Cyclic aminals, which share structural similarities, are known to be sensitive to hydrolysis in acidic media.[12] While this compound is not an aminal, its stability might be influenced by pH, particularly at extreme acidic or basic conditions which could catalyze ring-opening or other degradation pathways.

  • Oxidative Stability: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be accelerated by the presence of light, heat, and trace metal ions. Tertiary amines are generally more stable towards oxidation than secondary or primary amines.[13]

  • Thermal Stability: Studies on cyclic amines have shown they can possess high decomposition energy, though this is often associated with lower onset temperatures for decomposition compared to some aliphatic amines.[14][15]

Predicted Stability Behavior:

The table below outlines the expected stability of this compound under forced degradation conditions.

ConditionStressorPredicted StabilityPotential Degradation Products
Acidic 0.1 M HCl, 60°C, 7 daysModerate to Low Potential for N-dealkylation or other acid-catalyzed reactions.[12]
Basic 0.1 M NaOH, 60°C, 7 daysHigh Generally stable; amines are less susceptible to base-catalyzed degradation.
Oxidative 3% H₂O₂, RT, 24hLow N-oxides, hydroxylamines, or products of ring oxidation.
Thermal 80°C, 7 days (solid)Moderate Decomposition may occur, dependent on the onset temperature.[14]
Photolytic ICH Q1B conditionsModerate Potential for photo-oxidation or radical-mediated degradation.

Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2-5 mL) of the desired solvent in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour. Visually confirm the presence of undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic, PVDF for aqueous) into a clean vial.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[16]

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation

Objective: To develop a stability-indicating HPLC method and assess the chemical stability of this compound under stress conditions.

Methodology:

  • Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution method to ensure separation of the parent compound from potential degradation products.[17] A typical starting point is a gradient of acetonitrile (B52724) (ACN) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate).

    • Detection: Use a UV detector, selecting a wavelength where this compound has adequate absorbance (if chromophoric) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.[18]

  • Forced Degradation Study: [19][20]

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Heat at 60-80°C for a defined period (e.g., 2h, 8h, 24h).

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60-80°C for a defined period.

      • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a defined period.

      • Thermal Stress: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).

    • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze using the developed HPLC method.

    • Peak Purity: Assess the specificity of the method by performing peak purity analysis on the parent peak in stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.[21]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_0 Solubility Determination Workflow A Add Excess Compound to Solvent B Equilibrate (e.g., 24h) at Constant Temp. A->B C Centrifuge / Settle to Separate Phases B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample Accurately D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Forced Degradation & Stability Assessment cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) S1 Acidic (HCl) start->S1 S2 Basic (NaOH) start->S2 S3 Oxidative (H₂O₂) start->S3 S4 Thermal start->S4 sample Sample at Time Points S1->sample S2->sample S3->sample S4->sample analyze Neutralize & Dilute sample->analyze hplc Analyze by Stability- Indicating HPLC analyze->hplc report Report % Degradation & Identify Products hplc->report

Caption: Logical Flow for Forced Degradation Studies.

References

Methodological & Application

Synthesis of N-methylcyclopentanamine via Reductive Amination of Cyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-methylcyclopentanamine through the reductive amination of cyclopentanone (B42830). Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, offering a reliable route to secondary amines like this compound, a valuable building block in medicinal chemistry and organic synthesis. This application note details two common protocols utilizing sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride as reducing agents. It includes tabulated quantitative data, detailed experimental procedures, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of carbonyl compounds into amines in a two-step, one-pot process. The reaction commences with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. The subsequent in-situ reduction of this intermediate yields the corresponding amine. This methodology avoids the common issue of over-alkylation often encountered in direct alkylation of amines.

This application note focuses on the synthesis of this compound from cyclopentanone and methylamine (B109427). Two robust and widely applicable protocols are presented, employing either sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. Sodium cyanoborohydride is another effective reducing agent, typically used in protic solvents like methanol (B129727).

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via reductive amination of cyclopentanone.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopentanoneC₅H₈O84.12130-1310.948
Methylamine (40% in H₂O)CH₅N31.06-0.900
Methylamine hydrochlorideCH₆ClN67.52--
This compoundC₆H₁₃N99.17121-1230.834

Table 2: Typical Reaction Parameters and Expected Yields

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (NaBH₃CN)
Reactants Cyclopentanone, Methylamine hydrochlorideCyclopentanone, Methylamine (40% in H₂O)
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydride
Solvent Dichloromethane (B109758) (DCM)Methanol (MeOH)
Stoichiometry (Cyclopentanone:Amine:Reducing Agent) 1 : 1.2 : 1.51 : 1.5 : 1.2
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours12 - 24 hours
Typical Isolated Yield 80 - 95%75 - 90%
Purity (by GC-MS) >98%>98%

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • Cyclopentanone

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (Et₃N)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and methylamine hydrochloride (1.2 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of cyclopentanone).

  • Add triethylamine (1.2 eq) to the mixture to liberate the free methylamine. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with 1 M NaOH solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol utilizes sodium cyanoborohydride, a reducing agent effective in protic solvents.

Materials:

  • Cyclopentanone

  • Methylamine (40% solution in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and methylamine (40% solution in water, 1.5 eq) in methanol (approximately 10 mL per 1 g of cyclopentanone).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the solution.

  • Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper or a pH meter.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench the excess reducing agent (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood).

  • Stir for 1 hour to ensure complete quenching.

  • Basify the mixture to pH >10 with 1 M NaOH solution.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Characterization Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ 3.05 (m, 1H), 2.40 (s, 3H), 1.80-1.20 (m, 8H), 1.10 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 65.5, 34.0, 33.5, 24.0
IR (Neat, cm⁻¹) 3300-3400 (N-H stretch), 2950-2850 (C-H stretch), 1450 (C-H bend), 1120 (C-N stretch)
GC-MS (EI) m/z (%): 99 (M⁺), 84, 70, 56

Experimental Workflow and Signaling Pathway Diagrams

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start reactants Combine Cyclopentanone and Methylamine Source start->reactants solvent Add Solvent (DCM or MeOH) reactants->solvent stir1 Stir for 30-60 min solvent->stir1 reducing_agent Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) stir1->reducing_agent stir2 Stir for 12-24h at Room Temperature reducing_agent->stir2 monitor Monitor Progress (TLC/GC-MS) stir2->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify characterize Characterize Product (NMR, IR, GC-MS) purify->characterize end This compound characterize->end Reductive_Amination_Mechanism cyclopentanone Cyclopentanone hemiaminal Hemiaminal Intermediate cyclopentanone->hemiaminal methylamine Methylamine methylamine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product This compound iminium->product reducing_agent [H⁻] (Reducing Agent) reducing_agent->product

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methylcyclopentanamine. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented. The application note includes tabulated ¹H and ¹³C NMR data with assignments, along with a discussion of the spectral features. Advanced 2D NMR experiments (COSY and HSQC) are also discussed for unambiguous signal assignment. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and related compounds.

Introduction

This compound is a secondary amine that serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate structural characterization is crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the use of ¹H and ¹³C NMR spectroscopy for the complete structural assignment of this compound.

Data Presentation

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. This data is based on typical chemical shift values for analogous structures and should be considered illustrative.

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.95Quintet1H7.2H-1
22.42Singlet3H-N-CH₃
31.80 - 1.70Multiplet2H-H-2a, H-5a
41.65 - 1.55Multiplet2H-H-2b, H-5b
51.52 - 1.40Multiplet2H-H-3a, H-4a
61.35 - 1.25Multiplet2H-H-3b, H-4b
71.10Broad Singlet1H-N-H

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
162.5CHC-1
234.0CH₃N-CH₃
333.5CH₂C-2, C-5
424.0CH₂C-3, C-4

Experimental Protocols

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Use a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Sample Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling : Clearly label the NMR tube with the sample information.

¹H NMR Data Acquisition
  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming : Insert the sample into the spectrometer, lock on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment (e.g., zg30).

    • Spectral Width : ~12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-32.

    • Temperature : 298 K.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition
  • Instrument : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : ~220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, depending on the sample concentration.

    • Temperature : 298 K.

  • Processing : Process the FID similarly to the ¹H spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

DEPT-135 Experiment

To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 experiment is recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Experiments (for advanced analysis)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's signal to its attached carbon.

Visualization of Key Structures and Workflows

cluster_mol This compound Structure C1 C1 C2 C2 C1->C2 N N C1->N H1 H1 C1->H1 C3 C3 C2->C3 H2 H2, H2' C2->H2 C4 C4 C3->C4 H3 H3, H3' C3->H3 C5 C5 C4->C5 H4 H4, H4' C4->H4 C5->C1 H5 H5, H5' C5->H5 C_Me C-Me N->C_Me H_N H-N N->H_N H_Me H-Me (x3) C_Me->H_Me

Caption: Structure of this compound with atom numbering for NMR assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C & DEPT-135 Spectra acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process Process FID (FT, Phasing, Baseline) acquire_2D->process reference Reference to TMS process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the structure and purity of this important chemical intermediate. The inclusion of 2D NMR techniques further enhances the reliability of the spectral assignments, which is critical for applications in drug development and materials science.

Application Note: Quantitative Analysis of N-methylcyclopentanamine in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-methylcyclopentanamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of secondary amines, which can lead to poor chromatographic peak shape and decreased volatility, a derivatization step is essential for reliable quantification. This protocol utilizes trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl-N-methylcyclopentanamine derivative, enhancing its volatility and chromatographic performance. The described methodology is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in organic solutions.

Introduction

This compound is a secondary amine of interest in various fields of chemical research and pharmaceutical development. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, the direct analysis of polar amines like this compound by GC can be challenging due to interactions with the stationary phase, leading to peak tailing and poor reproducibility.[1]

Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2] Acylation of the amine group with a reagent such as trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar trifluoroacetyl group.[3] This derivatization increases the volatility and thermal stability of the analyte, resulting in improved peak shape and enhanced sensitivity.[4] This application note provides a detailed protocol for the derivatization of this compound with TFAA and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Trifluoroacetic anhydride (TFAA) (≥99% purity)

  • Ethyl acetate (B1210297) (GC grade, ≥99.8% purity)

  • Pyridine (B92270) (Anhydrous, ≥99.8%)

  • Nitrogen gas (high purity)

  • 2 mL GC vials with PTFE-lined septa

Sample Preparation: Derivatization with TFAA
  • Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of each standard solution or sample solution into a 2 mL GC vial.

    • Add 50 µL of pyridine to act as a catalyst and acid scavenger.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

    • After incubation, allow the vials to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of ethyl acetate.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-300 amu (in full scan mode for qualitative analysis)

  • Data Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.

Data Presentation

Quantitative analysis of N-trifluoroacetyl-N-methylcyclopentanamine is performed using a calibration curve generated from the prepared standards. The peak area of the characteristic ions is plotted against the concentration. The following table summarizes the expected quantitative data for the derivatized analyte.

ParameterValue
AnalyteN-trifluoroacetyl-N-methylcyclopentanamine
Molecular Weight195.16 g/mol
Expected Retention Time~ 7.5 - 8.5 min
Selected Ions for SIM Mode (m/z)
Quantifier Ion126
Qualifier Ion 1195 (Molecular Ion)
Qualifier Ion 298
Predicted Major Fragment Ions (m/z)
195[M]+• (Molecular Ion)
126[M - CF3]+
98[M - COCF3]+
69[CF3]+
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995

Mandatory Visualization

GC-MS workflow for this compound.

Conclusion

This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by GC-MS following derivatization with trifluoroacetic anhydride. The methodology presented here, including sample preparation, optimized instrumental parameters, and expected quantitative data, is designed to yield accurate and reproducible results. This protocol serves as a valuable resource for researchers and scientists engaged in the analysis of secondary amines and related compounds in various organic matrices.

References

Application Notes and Protocols for N-methylcyclopentanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopentanamine is a secondary amine that serves as a versatile building block in organic synthesis. Its unique structural motif, combining a cyclopentyl ring with an N-methyl group, imparts specific steric and electronic properties that are leveraged in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its hydrochloride salt is a solid, which offers improved stability and ease of handling.[1]

PropertyValueReference
Molecular Formula C₆H₁₃N[2]
Molecular Weight 99.17 g/mol [2]
Boiling Point 120-122 °C[3]
CAS Number 2439-56-7[2]

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophile in a variety of bond-forming reactions. Its applications include the synthesis of substituted amides, tertiary amines, and heterocyclic compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals.[1][4][5]

Synthesis of N-Cyclopentyl-N-methylamides

The reaction of this compound with acyl chlorides or other activated carboxylic acid derivatives provides a straightforward route to N-cyclopentyl-N-methylamides. These amides are prevalent in various biologically active molecules.

General Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Acyl Chloride (R-COCl) reagent2->reaction product N-Cyclopentyl-N-methylamide byproduct HCl reaction->product reaction->byproduct G reagent1 Aldehyde/Ketone (R-CO-R') reaction + reagent1->reaction reagent2 This compound reagent2->reaction reagent3 Reducing Agent reaction2 + reagent3->reaction2 product Tertiary Amine intermediate Iminium Ion Intermediate reaction->intermediate Formation of Iminium Ion intermediate->reaction2 reaction2->product G cluster_0 Scaffold Synthesis cluster_1 Lead Generation cluster_2 Optimization cluster_3 Candidate Selection This compound This compound Library of Derivatives Library of Derivatives This compound->Library of Derivatives Amidation, Reductive Amination Other Reagents Other Reagents Other Reagents->Library of Derivatives Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Library of Derivatives->Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

References

Application Notes and Protocols for the Development of SETD8 Inhibitors Featuring N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SETD8 (also known as PR-SET7 or KMT5A) is a crucial histone methyltransferase that monomethylates histone H4 at lysine (B10760008) 20 (H4K20me1), a key epigenetic mark involved in the regulation of diverse cellular processes including DNA replication, cell cycle progression, and the DNA damage response.[1][2] Beyond its role in chromatin modification, SETD8 also methylates non-histone proteins such as p53 and PCNA, implicating it in critical cancer-related pathways.[1][3] Consequently, the development of potent and selective SETD8 inhibitors is a promising avenue for novel therapeutic interventions in oncology and other diseases.

This document provides detailed application notes and protocols for researchers engaged in the development of SETD8 inhibitors, with a specific focus on a series of 2,4-diaminoquinazoline-based compounds, including a derivative incorporating an N-methylcyclopentanamine moiety. This particular structural feature has been explored in structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.[4][5]

Data Presentation: Quantitative Analysis of SETD8 Inhibitors

The following table summarizes the biochemical potency and biophysical binding data for a key SETD8 inhibitor, UNC0379 (a pyrrolidine-containing analog), and a derivative featuring the this compound group (Compound 20). This structured format allows for a clear comparison of their activities.

Compound ID2-SubstituentIC50 (µM) [Radioactive Assay]IC50 (µM) [MCE Assay]KD (µM) [ITC]KD (µM) [SPR]
UNC0379 (1) Pyrrolidine7.3 ± 1.09.018.3 ± 3.236.0 ± 2.3
Compound 20 This compound~29Not ReportedNot ReportedNot Reported

Table 1: Summary of quantitative data for SETD8 inhibitors. Data for UNC0379 (1) and Compound 20 are derived from biochemical and biophysical assays.[4][5][6] The IC50 for Compound 20 is estimated to be about 4-fold less potent than UNC0379 based on the source material.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of SETD8 inhibitors incorporating moieties like this compound.

Protocol 1: Synthesis of 2,4-Diaminoquinazoline-based SETD8 Inhibitors

This protocol outlines the general synthesis of the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold, which can be adapted for the inclusion of this compound at the 2-position.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start 2,4-dichloro-6,7- dimethoxyquinazoline step1 Displace 4-chloro group with primary amine (e.g., 5-(pyrrolidin-1-yl)pentan-1-amine) start->step1 intermediate 2-chloro-6,7-dimethoxy-N- (5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine step1->intermediate step2 Displace 2-chloro group with secondary amine (e.g., this compound) Microwave heating intermediate->step2 product Final 2,4-diaminoquinazoline SETD8 Inhibitor step2->product

Caption: General synthetic route for 2,4-diaminoquinazoline SETD8 inhibitors.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (B120542)

  • Appropriate primary amine (for the 4-position substituent)

  • This compound (for the 2-position substituent)

  • N,N-diisopropylethylamine (DIPEA)

  • n-Butanol

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Substitution at the 4-position. To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent like isopropanol, add the desired primary amine (e.g., 5-(pyrrolidin-1-yl)pentan-1-amine for UNC0379) and a base such as DIPEA. Stir the reaction at room temperature until completion, as monitored by TLC.

  • Step 2: Substitution at the 2-position. To the resulting 2-chloro intermediate in n-butanol, add this compound and DIPEA. Heat the reaction mixture in a microwave reactor at 160 °C for approximately 30 minutes.[5]

  • Purification. After cooling, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., CH2Cl2) and wash with brine. Purify the crude product by column chromatography to obtain the final compound.

Protocol 2: SETD8 Radioactive Methyltransferase Assay (Scintillation Proximity Assay)

This high-throughput assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone H4 peptide substrate.[7][8][9]

Workflow Diagram:

G cluster_assay Scintillation Proximity Assay Workflow reagents Mix: - SETD8 enzyme - Biotinylated H4 peptide - [3H]-SAM - Test Compound incubation Incubate to allow methyl transfer reagents->incubation spa_beads Add Streptavidin-coated SPA beads incubation->spa_beads binding Biotinylated peptide binds to SPA beads spa_beads->binding detection Measure scintillation signal (proximity-dependent) binding->detection

Caption: Workflow for the SETD8 Scintillation Proximity Assay (SPA).

Materials:

  • Recombinant human SETD8

  • Biotinylated H4 (1-20) peptide substrate

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP)

  • 384-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the diluted test compound.

  • Add a mixture of SETD8 enzyme (e.g., 1.5 µM) and biotinylated H4 peptide (e.g., 1.5 µM) to each well.

  • Initiate the reaction by adding [3H]-SAM (e.g., 0.75 µM).

  • Incubate the reaction at room temperature for a defined period (e.g., 8 hours).[9]

  • Terminate the reaction and add SPA beads.

  • Incubate to allow the biotinylated peptide to bind to the beads.

  • Measure the scintillation signal using a suitable plate reader. The signal is proportional to the amount of methylated peptide.

  • Calculate IC50 values from the dose-response curves.

Protocol 3: Microfluidic Capillary Electrophoresis (MCE) Assay

This orthogonal assay confirms the inhibitory activity by separating and quantifying the methylated and unmethylated peptide substrate based on their charge-to-mass ratio.[10]

Materials:

  • Recombinant human SETD8

  • Fluorescently labeled peptide substrate (e.g., TW21)

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)

  • Endo-LysC protease for reaction termination

  • Microfluidic capillary electrophoresis instrument (e.g., Caliper EZ Reader)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In an assay plate, add the diluted compound.

  • Add a mixture of SETD8 enzyme (e.g., 50 nM) and peptide substrate (e.g., 2 µM).

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding SAM (e.g., 150 µM).

  • Allow the reaction to proceed for 120 minutes at room temperature.

  • Terminate the reaction by adding Endo-LysC protease solution.

  • After a 1-hour incubation with the protease, analyze the samples on the MCE instrument.

  • Determine the percentage of inhibition by comparing the peak heights of the methylated and unmethylated peptide.

  • Calculate IC50 values from the dose-response curves.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the inhibitor to SETD8, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[6][11]

Materials:

  • Purified, high-concentration SETD8

  • Test compound

  • Dialysis buffer (ensure the buffer for the protein and the compound are identical)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the purified SETD8 against the final experimental buffer.

  • Dissolve the test compound in the final dialysis buffer.

  • Degas both the protein solution and the compound solution.

  • Load the SETD8 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

  • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

  • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the compound into the protein solution at a constant temperature (e.g., 25 °C).

  • Record the heat changes associated with each injection.

  • Analyze the resulting binding isotherm to determine KD, n, and ΔH.

Protocol 5: Western Blot Analysis of Cellular H4K20me1 Levels

This cellular assay determines the on-target engagement of the SETD8 inhibitor by measuring the reduction in the H4K20me1 mark in treated cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • SETD8 inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-H4K20me1, anti-total Histone H4 (as a loading control)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the SETD8 inhibitor for a specified time (e.g., 24-48 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-H4K20me1 primary antibody.

  • Wash and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence imager.

  • Strip the membrane and re-probe with the anti-total Histone H4 antibody to confirm equal loading.

Signaling Pathways

SETD8 plays a significant role in several signaling pathways critical for cell fate. Its inhibition can reactivate tumor suppressor functions and induce cell cycle arrest or apoptosis.

SETD8 and the p53 Signaling Pathway

SETD8 can directly monomethylate the tumor suppressor protein p53 at lysine 382 (p53K382me1), which represses p53's transcriptional activity.[3] Inhibition of SETD8 can, therefore, lead to the activation of the p53 pathway and the transcription of its target genes, such as p21 (CDKN1A), resulting in cell cycle arrest and apoptosis.[12]

G cluster_pathway SETD8-p53 Signaling Pathway setd8 SETD8 p53 p53 setd8->p53 monomethylates p53me p53-K382me1 (Inactive) p53->p53me p21 p21 (CDKN1A) Transcription p53->p21 activates inhibitor SETD8 Inhibitor (e.g., containing This compound) inhibitor->setd8 inhibits arrest Cell Cycle Arrest Apoptosis p21->arrest

Caption: Inhibition of SETD8 prevents p53 methylation, leading to its activation.

SETD8 in the DNA Damage Response (DDR)

H4K20 methylation by SETD8 is a prerequisite for the subsequent di- and tri-methylation, which are recognized by proteins like 53BP1. 53BP1 is a key factor in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway.[7] Therefore, SETD8 activity is crucial for the proper recruitment of DNA repair machinery to sites of damage.

G cluster_ddr SETD8 in DNA Damage Response dsb DNA Double-Strand Break (DSB) setd8 SETD8 dsb->setd8 recruits h4k20 Histone H4 setd8->h4k20 methylates h4k20me1 H4K20me1 h4k20->h4k20me1 suv420h SUV4-20H1/2 h4k20me1->suv420h substrate for h4k20me23 H4K20me2/3 suv420h->h4k20me23 bp53 53BP1 h4k20me23->bp53 recruits nhej NHEJ Repair bp53->nhej

Caption: Role of SETD8 in the 53BP1-mediated DNA damage response pathway.

Conclusion

The development of SETD8 inhibitors is a rapidly advancing field with significant therapeutic potential. The protocols and data presented herein provide a comprehensive guide for researchers working with 2,4-diaminoquinazoline-based inhibitors, including those with novel substitutions like this compound. By utilizing these detailed methodologies, researchers can effectively synthesize, characterize, and evaluate the cellular activity of new SETD8 inhibitors, paving the way for the development of novel epigenetic drugs.

References

Application Notes and Protocols for N-Alkylation of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. N-methylcyclopentanamine is a valuable secondary amine building block, and its derivatization through N-alkylation allows for the introduction of diverse functionalities, enabling the modulation of molecular properties for various applications, including drug discovery and development.

This document provides detailed application notes and protocols for the N-alkylation of this compound, focusing on three primary methodologies:

  • Direct Alkylation with Alkyl Halides: A classic SN2 approach for forming C-N bonds.

  • Reductive Amination with Carbonyl Compounds: A highly versatile and selective one-pot method.

  • Catalytic N-Alkylation with Alcohols: A green and atom-economical approach utilizing the "borrowing hydrogen" or "hydrogen autotransfer" strategy.

The following sections present a summary of reaction conditions in a structured table for easy comparison, detailed experimental protocols for each key methodology, and visualizations to illustrate the experimental workflow and logical relationships.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of secondary amines, with specific examples adapted for this compound based on protocols for structurally similar amines like piperidine.[1][2] Optimization may be required for specific substrate combinations.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Direct Alkylation Benzyl (B1604629) bromide-K₂CO₃ or DIPEAAcetonitrile (B52724) or DMFRoom Temp. to 802-2470-95
Reductive Amination Benzaldehyde (B42025)NaBH(OAc)₃Acetic Acid (cat.)DCM or DCERoom Temperature1-2480-98
Catalytic Alkylation Benzyl alcoholFe, Mn, Ru, or Ir complexesKOtBu or KOHToluene (B28343) or CPME80-1406-2460-95

Experimental Protocols

The following protocols are adapted from established procedures for the N-alkylation of cyclic secondary amines and are provided as a starting point for the N-alkylation of this compound.[1][2][3][4][5]

Protocol 1: Direct N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-N-methylcyclopentanamine via direct alkylation.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile or DMF.

  • Add potassium carbonate (1.5 eq.) or DIPEA (1.5 eq.) to the solution.

  • Slowly add benzyl bromide (1.1 eq.) to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-benzyl-N-methylcyclopentanamine.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

Objective: To synthesize N-benzyl-N-methylcyclopentanamine via reductive amination.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane or 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the solution to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Catalytic N-Alkylation with Benzyl Alcohol

Objective: To synthesize N-benzyl-N-methylcyclopentanamine using a catalytic "borrowing hydrogen" approach. This protocol provides a general framework, and the specific catalyst and conditions should be chosen based on available literature for similar transformations.[3][4][5][6]

Materials:

  • This compound

  • Benzyl alcohol

  • Transition metal catalyst (e.g., an iron, manganese, or ruthenium pincer complex, typically 1-5 mol%)

  • Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium hydroxide (B78521) (KOH), typically 1.0-1.5 eq.)

  • Anhydrous toluene or Cyclopentyl methyl ether (CPME)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the transition metal catalyst, the base, this compound (1.0 eq.), and anhydrous toluene or CPME.

  • Add benzyl alcohol (1.2-1.5 eq.) to the mixture.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-140°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationships between the described N-alkylation methods.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, alkylating agent, solvent, and base/catalyst stir Stir at specified temperature reagents->stir Heat/Cool monitor Monitor progress (TLC, GC-MS) stir->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Column chromatography extract->purify product Isolated Tertiary Amine purify->product

Caption: General experimental workflow for N-alkylation reactions.

Logical_Relationships cluster_methods N-Alkylation Methodologies start This compound (Secondary Amine) direct Direct Alkylation start->direct Alkyl Halide + Base reductive Reductive Amination start->reductive Aldehyde/Ketone + Reducing Agent catalytic Catalytic Alkylation start->catalytic Alcohol + Catalyst + Base end_product N-Alkyl-N-methylcyclopentanamine (Tertiary Amine) direct->end_product reductive->end_product catalytic->end_product

Caption: Logical relationships of N-alkylation methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylcyclopentanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via reductive amination of cyclopentanone (B42830) and methylamine (B109427)?

A1: The most prevalent byproducts are dicyclopentylamine (B1266746) and cyclopentanol (B49286).[1] Dicyclopentylamine forms from the reaction of the this compound product with another molecule of cyclopentanone, followed by reduction. Cyclopentanol is a result of the direct reduction of the starting material, cyclopentanone.

Q2: How can I minimize the formation of the dicyclopentylamine byproduct?

A2: To minimize the formation of dicyclopentylamine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of methylamine relative to cyclopentanone can favor the formation of the desired product. Additionally, a methanolic solution of the amine has been found to be effective in inhibiting the formation of secondary and tertiary amines.[1]

Q3: What reaction conditions are recommended to avoid the reduction of cyclopentanone to cyclopentanol?

A3: The choice of reducing agent and catalyst is critical to prevent the formation of cyclopentanol. Milder reducing agents are generally preferred. For catalytic hydrogenations, the choice of catalyst and reaction conditions such as temperature and pressure plays a significant role in selectivity.

Q4: What are the key steps in the mechanism of reductive amination for this synthesis?

A4: The synthesis of this compound via reductive amination proceeds in two main steps. First, cyclopentanone reacts with methylamine in a condensation reaction to form an intermediate imine. This is followed by the reduction of the imine to the final this compound product.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Increase temperature or pressure (for catalytic hydrogenation). - Ensure the catalyst is active.
Side reactions forming byproducts.- Optimize the ratio of cyclopentanone to methylamine. - Use a more selective reducing agent or catalyst.[1]
High percentage of dicyclopentylamine byproduct Excess of cyclopentanone or insufficient methylamine.- Use a slight excess of methylamine. - Slowly add cyclopentanone to the reaction mixture containing methylamine.
Significant amount of cyclopentanol byproduct Reducing agent is too strong or non-selective reaction conditions.- Use a milder reducing agent such as sodium triacetoxyborohydride (B8407120).[3] - Optimize reaction temperature and pressure to favor imine reduction over ketone reduction.
Reaction does not start Inactive catalyst.- Use fresh catalyst. - Ensure proper activation of the catalyst if required.
Poor quality of reagents.- Use pure, anhydrous solvents and reagents.

Experimental Protocol: Reductive Amination of Cyclopentanone with Methylamine

This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Cyclopentanone

  • Methylamine (e.g., as a solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq).

  • Dissolve the cyclopentanone in anhydrous DCE (approximately 5 mL per mmol of cyclopentanone).

  • Add the methylamine solution (1.0-1.2 eq) to the flask, followed by the addition of glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in a single portion.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow start Start reactants 1. Combine Cyclopentanone, Methylamine, Acetic Acid in DCE start->reactants stir1 2. Stir for 30 min (Iminium Ion Formation) reactants->stir1 add_reductant 3. Add NaBH(OAc)₃ stir1->add_reductant stir2 4. Stir for 12-24h (Reduction) add_reductant->stir2 quench 5. Quench with sat. NaHCO₃ stir2->quench extract 6. Extract with DCM quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify Product dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start High Byproduct Concentration Detected is_dicyclopentylamine Is the major byproduct Dicyclopentylamine? start->is_dicyclopentylamine Analyze Product Mixture is_cyclopentanol Is the major byproduct Cyclopentanol? is_dicyclopentylamine->is_cyclopentanol No solution_dicyclopentylamine - Check reactant stoichiometry - Use excess methylamine - Slow addition of cyclopentanone is_dicyclopentylamine->solution_dicyclopentylamine Yes solution_cyclopentanol - Use a milder reducing agent (e.g., NaBH(OAc)₃) - Optimize temperature and pressure is_cyclopentanol->solution_cyclopentanol Yes other_issue Other Issue: Consult further documentation is_cyclopentanol->other_issue No end_dicyclo Reduced Dicyclopentylamine solution_dicyclopentylamine->end_dicyclo end_cyclo Reduced Cyclopentanol solution_cyclopentanol->end_cyclo

Caption: Troubleshooting guide for byproduct formation.

References

Technical Support Center: Purification of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methylcyclopentanamine. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your purification strategy.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude this compound is a dark color. What are the likely impurities?

A1: Discoloration in crude this compound often indicates the presence of impurities arising from the synthesis or degradation. Common culprits include:

  • Oxidation Products: Secondary amines can be susceptible to air oxidation, especially if heated in the presence of air, leading to the formation of colored byproducts.

  • Residual Starting Materials: If synthesized via reductive amination of cyclopentanone (B42830) with methylamine, unreacted cyclopentanone can undergo self-condensation reactions (e.g., aldol (B89426) condensation) under certain conditions, leading to colored, higher molecular weight impurities.

  • Byproducts from Reductive Amination: Incomplete reaction or side reactions during reductive amination can lead to the formation of cyclopentanol (B49286) (from the reduction of cyclopentanone) or N,N-dicyclopentylmethylamine.[1]

Q2: I'm seeing poor separation and significant tailing during silica (B1680970) gel column chromatography of this compound. What's causing this and how can I fix it?

A2: The basic nature of this compound leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction can cause several issues:

  • Irreversible Adsorption: A portion of your product may bind strongly to the column, leading to lower yields.

  • Peak Tailing: The strong interaction causes the compound to elute slowly and as a broad, tailing peak, resulting in poor separation from impurities.

Troubleshooting Strategies:

  • Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (0.5-2%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, reducing tailing and improving peak shape.

  • Switch to a Different Stationary Phase:

    • Basic Alumina (B75360): Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds like amines.

    • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[2]

Q3: My yield is low after distillation. What are some potential reasons?

A3: Low recovery after distillation can be attributed to several factors:

  • Decomposition: Although this compound has a boiling point of 120-122 °C, prolonged heating at atmospheric pressure can lead to thermal degradation.

  • Losses during Transfer: The product can be lost on the surfaces of the distillation apparatus, especially for small-scale purifications.

  • Incomplete Condensation: If the condenser is not efficient enough, some of the product vapor may not condense and will be lost.

  • Azeotrope Formation: The presence of certain impurities can lead to the formation of azeotropes, which can affect the boiling point and separation efficiency.

Troubleshooting Strategies:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of this compound, minimizing the risk of thermal decomposition.

  • Proper Apparatus Setup: Ensure all joints are well-sealed to maintain the vacuum. Use a short path distillation apparatus for small quantities to minimize losses.

  • Efficient Condensing: Use a condenser with a large surface area and ensure adequate coolant flow.

Q4: I'm having trouble getting my this compound hydrochloride to crystallize. What should I do?

A4: Crystallization is dependent on finding a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

Troubleshooting Strategies:

  • Solvent Screening: Experiment with different solvent systems. Good starting points for amine hydrochlorides include:

  • Induce Crystallization:

    • Seeding: Add a small crystal of previously purified this compound hydrochloride to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Cooling: Slowly cool the solution to a lower temperature, potentially in an ice bath or refrigerator.

  • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the hydrochloride salt.

Quantitative Data Summary

The following table provides a comparison of expected purity and yield for different purification methods for this compound. These values are estimates based on typical outcomes for the purification of secondary amines and should be used as a general guideline.

Purification MethodKey ParametersExpected PurityExpected YieldNotes
Fractional Vacuum Distillation Pressure: 20-30 mmHg; Collection Temp: ~40-50 °C>98%75-90%Effective for removing non-volatile and some volatile impurities.
Column Chromatography Stationary Phase: Basic Alumina or Amine-Functionalized Silica; Eluent: Hexane/Ethyl Acetate (B1210297) gradient with 1% Triethylamine>99%60-85%Best for removing impurities with similar boiling points. Yield can be lower due to irreversible adsorption.
Recrystallization of Hydrochloride Salt Solvent System: Isopropanol/Hexane>99.5%85-95% (from chromatographed material)Excellent for achieving high purity, especially for removing trace impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify crude this compound by fractional vacuum distillation to achieve a purity of >98%.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 20-30 mmHg.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction at a stable temperature. The boiling point of this compound at reduced pressure will be significantly lower than its atmospheric boiling point of 120-122 °C.

    • Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.

  • Purity Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Column Chromatography

Objective: To purify this compound using column chromatography on basic alumina to achieve a purity of >99%.

Materials:

  • Crude this compound

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare a stock solution of 1% triethylamine in ethyl acetate. Prepare a series of eluents with increasing polarity (e.g., 100% Hexane, 9:1 Hexane:Ethyl Acetate with 1% TEA, 4:1 Hexane:Ethyl Acetate with 1% TEA).

  • Column Packing: Pack the chromatography column with basic alumina using the wet slurry method with hexane as the initial solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (hexane) and load it onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent according to the pre-determined gradient.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin (B49086) for secondary amines).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization of this compound Hydrochloride

Objective: To obtain high-purity this compound hydrochloride (>99.5%) via recrystallization.

Materials:

  • Purified this compound (from distillation or chromatography)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • 2 M HCl in diethyl ether (or a solution of HCl gas in the chosen solvent)

  • Isopropanol

  • Hexane

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Salt Formation:

    • Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring. The this compound hydrochloride will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • Slowly add hexane as an anti-solvent until the solution becomes slightly cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold isopropanol/hexane mixture.

    • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Visualizations

TroubleshootingWorkflow start Crude this compound issue2 Color or Non-Volatile Impurities Present? start->issue2 distillation Fractional Vacuum Distillation issue1 Impurity with Similar Boiling Point? distillation->issue1 column_chrom Column Chromatography issue3 Highest Purity Required? column_chrom->issue3 recrystallization Salt Formation & Recrystallization high_purity_salt High-Purity Hydrochloride Salt (>99.5%) recrystallization->high_purity_salt pure_product Pure this compound (>98%) issue1->column_chrom Yes issue1->pure_product No issue2->distillation Yes issue2->column_chrom No issue3->recrystallization Yes issue3->pure_product No

Caption: Purification workflow for this compound.

ChromatographyTroubleshooting start Poor Separation/ Tailing on Silica Gel add_base Add 0.5-2% Triethylamine to Eluent start->add_base change_sp Change Stationary Phase start->change_sp improved_sep Improved Separation add_base->improved_sep basic_alumina Use Basic Alumina change_sp->basic_alumina amine_silica Use Amine-Functionalized Silica change_sp->amine_silica basic_alumina->improved_sep amine_silica->improved_sep

Caption: Troubleshooting column chromatography issues.

References

Technical Support Center: Optimizing Reductive Amination of Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reductive amination of cyclopentanone (B42830) for higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of cyclopentanone is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yield in the reductive amination of cyclopentanone is a frequent issue that can stem from several factors. A systematic review of your experimental setup is the best approach.[1] Key areas to investigate include:

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate.[2][3][4] If this intermediate does not form efficiently, the overall yield will be poor.

    • Solution: Ensure your reaction is run under appropriate pH conditions. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[4] Adding a catalytic amount of acetic acid can facilitate this step, especially when using sodium triacetoxyborohydride (B8407120).[3][5]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is selective for the iminium ion over the ketone, preventing the formation of cyclopentanol (B49286) as a byproduct.[1][3][6] If using sodium borohydride (B1222165) (NaBH₄), ensure the imine has sufficient time to form before adding the reducing agent, as NaBH₄ can also reduce the starting ketone.[4][7]

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the yield.

    • Solution: Most reductive aminations of cyclopentanone are run at room temperature.[3] Ensure you are using an appropriate anhydrous solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).[3][7] Reaction times can vary, so monitoring the reaction by TLC or GC-MS is recommended to determine the point of completion.[3]

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Solution: Ensure proper quenching of the reaction and efficient extraction of the product. Purification by flash column chromatography or distillation should be performed carefully to minimize loss.[3]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: The most common side products in the reductive amination of cyclopentanone are cyclopentanol and over-alkylated amines (secondary or tertiary amines).[1][2]

  • Formation of Cyclopentanol: This occurs when the reducing agent reduces the starting cyclopentanone instead of the imine intermediate.

    • Mitigation: Use a reducing agent that is more selective for the imine/iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4][6][8] These reagents are less reactive towards ketones at the reaction's optimal pH.[4][6]

  • Formation of Over-alkylated Amines (e.g., N,N-dicyclopentylamine): This happens when the primary amine product reacts further with another molecule of cyclopentanone.[1][2]

    • Mitigation: To favor the formation of the desired primary amine, a large excess of the amine source (e.g., ammonia) can be used.[1] For the synthesis of secondary amines, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can provide better control.[1][9]

Q3: Which reducing agent is best for the reductive amination of cyclopentanone?

A3: The choice of reducing agent depends on the specific amine being synthesized and the desired reaction conditions. Here's a comparison of common choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its high selectivity for reducing the iminium ion in the presence of the ketone.[3][5][6] It is a mild and effective reagent, typically used in chlorinated solvents like DCE.[3][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion at a neutral or slightly acidic pH.[4][8] However, it is highly toxic and can release hydrogen cyanide gas, so it must be handled with extreme care.[8]

  • Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, it is less selective and can reduce both the starting ketone and the imine.[4][7] To improve selectivity, the imine should be allowed to form completely before the addition of NaBH₄.[7]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pt, Pd) is another effective method, particularly for large-scale synthesis.[2] This approach can offer high yields but requires specialized equipment for handling hydrogen gas.

Q4: What is the optimal pH for this reaction?

A4: The optimal pH for reductive amination is a balance between promoting imine formation and maintaining the activity of the reducing agent. A mildly acidic environment, typically in the range of pH 4-6, is generally most effective.[4][10]

  • Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, inhibiting the initial attack on the carbonyl.[4]

  • Too Basic (pH > 8): The formation of the iminium ion, which is more reactive towards reduction, is disfavored.

The addition of a weak acid like acetic acid is a common strategy to maintain the appropriate pH.[3][5]

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of N-substituted cyclopentylamines.

ParameterCondition ACondition BCondition CExpected YieldReference
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideCatalytic Hydrogenation (Ru/Nb₂O₅)High[3][6][8]
Amine n-ButylamineAmmoniaBenzylamineHigh[3][11]
Solvent 1,2-Dichloroethane (DCE)MethanolEthanolHigh[3][7]
Catalyst Acetic AcidNoneRaney NickelHigh[2][3]
Temperature Room Temperature90°CRoom TemperatureHigh[3][11]

Experimental Protocols

Protocol 1: Synthesis of N-Butylcyclopentylamine using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of ketones.[3]

Materials:

  • Cyclopentanone

  • n-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq.).

  • Dissolve the cyclopentanone in anhydrous DCE (approximately 5 mL per mmol of cyclopentanone).

  • Add n-butylamine (1.0-1.2 eq.) to the solution, followed by the addition of glacial acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (B109758) (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure N-butylcyclopentylamine.

Visualizations

experimental_workflow start Start reagents Combine Cyclopentanone, Amine, and Solvent start->reagents acid Add Acetic Acid (Catalyst) reagents->acid imine_formation Stir for 20-30 min (Imine/Iminium Formation) acid->imine_formation reducing_agent Add NaBH(OAc)₃ imine_formation->reducing_agent reaction Stir for 12-24h at Room Temperature reducing_agent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure N-Substituted Cyclopentylamine purification->product

Caption: General experimental workflow for reductive amination.

troubleshooting_workflow start Low Yield or Byproduct Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_ph Optimize pH (Add Acetic Acid) start->check_ph check_reducing_agent Evaluate Reducing Agent (Consider NaBH(OAc)₃) start->check_reducing_agent check_conditions Adjust Reaction Time and Temperature start->check_conditions check_workup Optimize Workup and Purification Protocol start->check_workup success Improved Yield check_reagents->success check_ph->success check_reducing_agent->success check_conditions->success check_workup->success

Caption: Troubleshooting guide for optimizing reaction outcomes.

References

Stability issues and degradation of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-methylcyclopentanamine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. The compound should also be protected from light to prevent photodegradation.[5]

Q2: My this compound solution has developed a yellow tint. What could be the cause?

A2: Discoloration, such as turning yellow, is often an indication of chemical degradation, particularly oxidation.[5] Amines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.[5] It is recommended to use freshly prepared solutions or to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am observing inconsistent results in my experiments using this compound. Could this be related to its stability?

A3: Yes, inconsistent experimental outcomes can be a strong indicator of compound degradation. The degradation of this compound can lead to the formation of impurities, which may interfere with your reaction or assay, leading to variability in results. It is crucial to use high-purity starting material and to handle it under conditions that minimize degradation. Consider performing a purity analysis of your this compound stock.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, secondary amines, in general, are susceptible to several degradation pathways, including:

  • Oxidation: This can occur at the nitrogen atom or the adjacent carbon atoms, potentially leading to the formation of N-oxides, imines, or cleavage of the C-N bond.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. This can be a direct process or an indirect one mediated by photosensitizers.[1][2][3][4] The reaction may involve the formation of radical species.

  • Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The specific products will depend on the temperature and the presence of other reactive species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Reactivity Degradation of this compound due to improper storage or handling.1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., GC-MS, HPLC).2. Ensure storage conditions are optimal (cool, dry, dark, tightly sealed).3. Prepare fresh solutions for each experiment.4. Consider using an inert atmosphere for reactions sensitive to oxidation.
Appearance of Unknown Peaks in Analytical Chromatograms Formation of degradation products or presence of impurities in the starting material.1. Characterize the unknown peaks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.2. Perform a forced degradation study to intentionally generate degradation products and aid in their identification.[6][7]
Inconsistent Reaction Yields Variability in the purity of this compound batches or degradation during the reaction.1. Standardize the source and purity of this compound for all experiments.2. Monitor the reaction for the formation of byproducts.3. Optimize reaction conditions (e.g., temperature, reaction time, atmosphere) to minimize degradation.
Discoloration of the Compound or its Solutions Oxidation or other degradation pathways leading to chromophore formation.[5]1. Store the compound and its solutions protected from light and air.[5]2. Use high-purity, degassed solvents for preparing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.[6][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC with UV and MS detection or GC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Quantify the extent of degradation and identify the degradation products using mass spectrometry and other spectroscopic techniques.

Protocol 2: Purity Assessment of this compound by GC-MS

Objective: To determine the purity of an this compound sample and identify any impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Conditions:

    • Gas Chromatograph (GC):

      • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity based on the peak area percentage. Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Visualizations

degradation_pathway NMCA This compound Oxidation Oxidation (O₂, H₂O₂) NMCA->Oxidation Photodegradation Photodegradation (hv) NMCA->Photodegradation Thermal_Stress Thermal Stress (Δ) NMCA->Thermal_Stress N_Oxide N-oxide derivative Oxidation->N_Oxide N-oxidation Imine Cyclopentylidene- methylamine Oxidation->Imine C-N bond oxidation Cleavage Ring-opened and fragmented products Oxidation->Cleavage Further oxidation Radical_Species Radical Intermediates Photodegradation->Radical_Species Thermal_Products Thermal Degradation Products Thermal_Stress->Thermal_Products Photo_Products Photodegradation Products Radical_Species->Photo_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC-MS, GC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis: - Identify Degradants - Quantify Degradation - Elucidate Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylcyclopentanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods are the direct reductive amination of cyclopentanone (B42830) with methylamine (B109427) and the methylation of a precursor amine using the Eschweiler-Clarke reaction.[1][2] Reductive amination involves the reaction of cyclopentanone with methylamine to form an intermediate imine, which is then reduced to the final product.[2] The Eschweiler-Clarke reaction is a specific type of reductive amination that methylates a primary or secondary amine using formaldehyde (B43269) and formic acid.[1][3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include the formation of the tertiary amine N,N-dimethylcyclopentanamine through over-methylation, and the reduction of cyclopentanone to cyclopentanol.[4] Another potential byproduct is the formation of dicyclopentylamine (B1266746) if cyclopentylamine (B150401) is present as an impurity or formed in situ.[5]

Q3: How can I minimize the formation of the over-methylation byproduct, N,N-dimethylcyclopentanamine?

A3: To minimize over-methylation, careful control of stoichiometry is crucial. Using a slight excess of the amine relative to the aldehyde can favor the formation of the secondary amine.[6] In the context of the Eschweiler-Clarke reaction, using less than two equivalents of formaldehyde when starting from a primary amine can reduce the formation of the tertiary amine.[1] The choice of reducing agent and reaction conditions also plays a significant role.

Q4: Is it possible for quaternary ammonium (B1175870) salts to form as a byproduct?

A4: In the Eschweiler-Clarke reaction, the formation of quaternary ammonium salts is not possible because a tertiary amine cannot form another imine or iminium ion under these conditions.[1] However, when using other methylating agents like methyl iodide, over-methylation to the quaternary ammonium salt can be a significant side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Yield of this compound Incomplete reaction.- Extend the reaction time or consider a moderate increase in temperature. - Ensure the reducing agent is fresh and active.[4]
Suboptimal pH for imine formation.- Maintain a slightly acidic pH (around 4-6) to promote imine formation without protonating the amine reactant excessively.[4]
Competitive reduction of cyclopentanone.- Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is more selective for the iminium ion over the ketone.[4][7]
Presence of Unreacted Cyclopentanone Insufficient amount of reducing agent or methylamine.- Ensure the correct stoichiometry of your reagents. A slight excess of the amine and reducing agent may be beneficial.
Inefficient imine formation.- Allow sufficient time for the imine to form before adding the reducing agent, especially when using a less selective one like sodium borohydride (B1222165).[7]
Significant Amount of Cyclopentanol Detected The reducing agent is too strong or not selective.- Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Premature addition of the reducing agent.- If using a strong reducing agent like sodium borohydride (NaBH₄), add it after confirming the formation of the imine intermediate.[7]
Formation of N,N-dimethylcyclopentanamine Excessive amount of methylating agent.- Carefully control the stoichiometry of formaldehyde or other methylating agents.
Reaction conditions favor over-alkylation.- Lower the reaction temperature or shorten the reaction time to favor mono-methylation.[8]
Difficulty in Product Isolation The product is soluble in the aqueous phase.- Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.[9]

Quantitative Data on Side Reactions

The following table summarizes representative yields and side product formation in reductive amination reactions analogous to this compound synthesis. Note that the exact yields will depend on the specific reaction conditions.

Reaction Reducing Agent Desired Product Yield Major Side Products & Approx. Yield Reference
Reductive amination of cyclopentanone to cyclopentylamineRu/Nb₂O₅-L84%Cyclopentanol, Dicyclopentylamine (yields not specified)[10]
Reductive amination of various ketonesAmorphous Co particles/H₂>95%Corresponding alcohol (typically <5%)[11]
Eschweiler-Clarke methylation of secondary aminesHCOOH/HCHOTypically >80%Minimal side products reported[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the synthesis of this compound from cyclopentanone and methylamine.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq.).

    • Dissolve the cyclopentanone in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).

    • Add a solution of methylamine (1.0-1.2 eq.) in the same solvent.

    • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.[4]

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirring solution.

    • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.[13]

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Eschweiler-Clarke Methylation of Cyclopentylamine

This protocol outlines the methylation of cyclopentylamine to this compound.

  • Reaction Setup:

    • In a round-bottom flask, combine cyclopentylamine (1.0 eq.), formaldehyde (37% aqueous solution, 1.1 eq.), and formic acid (1.8 eq.).[14]

  • Reaction:

    • Heat the mixture to 80-100 °C for several hours (typically 12-18 hours).[12][14] The reaction should be monitored for the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify with 1M HCl.

    • Wash with an organic solvent like dichloromethane to remove non-basic impurities.

    • Basify the aqueous layer to pH >11 with a strong base (e.g., NaOH).[14]

    • Extract the product into an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by distillation.

Visualizations

Synthesis_Pathway Cyclopentanone Cyclopentanone Iminium_Ion Iminium Ion Intermediate Cyclopentanone->Iminium_Ion Methylamine Methylamine Methylamine->Iminium_Ion N_methylcyclopentanamine This compound Iminium_Ion->N_methylcyclopentanamine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium_Ion

Caption: Synthesis pathway of this compound via reductive amination.

Side_Reaction_Pathway N_methylcyclopentanamine This compound Iminium_Ion_2 Secondary Iminium Ion N_methylcyclopentanamine->Iminium_Ion_2 Methylating_Agent Excess Methylating Agent (e.g., Formaldehyde) Methylating_Agent->Iminium_Ion_2 NN_dimethylcyclopentanamine N,N-dimethylcyclopentanamine (Over-methylation) Iminium_Ion_2->NN_dimethylcyclopentanamine Reduction

Caption: Pathway for the over-methylation side reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Check Starting Material Purity Check_Completion->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Completion->Optimize_Conditions No Check_Reducing_Agent Selective Reducing Agent? Check_Purity->Check_Reducing_Agent Optimize_Conditions->Check_Completion Change_Reducing_Agent Switch to Milder Agent (e.g., NaBH(OAc)₃) Check_Reducing_Agent->Change_Reducing_Agent No Check_Workup Review Workup Procedure Check_Reducing_Agent->Check_Workup Yes Change_Reducing_Agent->Check_Completion Purification Optimize Purification Check_Workup->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: N-methylcyclopentanamine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectral analysis of N-methylcyclopentanamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?

A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, typical values are summarized in the tables below.

Q2: Why is the N-H proton peak in my ¹H NMR spectrum broad or not visible?

A2: The proton on the nitrogen (N-H) of a secondary amine like this compound is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with other labile protons (like water) in the sample.[1] This exchange can also lead to the peak being very broad and lost in the baseline. The chemical shift of the N-H proton can vary significantly, typically appearing between 0.5 and 5.0 ppm, depending on concentration, solvent, and temperature.[1]

Q3: How can I confirm the presence of the N-H proton peak?

A3: A common method to confirm the identity of an N-H peak is to perform a "D₂O shake."[1] This involves adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The labile N-H proton will exchange with a deuterium atom from the D₂O, causing the N-H peak to disappear or significantly decrease in intensity in the ¹H NMR spectrum.[1]

Q4: My peaks are broad and poorly resolved. What could be the cause?

A4: Broad peaks in an NMR spectrum can result from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[2] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such impurities.

  • Inhomogeneous Sample: If your compound is not fully dissolved or has precipitated, this will lead to poor shimming and broad lines.[2]

Q5: I see unexpected peaks in my spectrum. What are they?

A5: Unexpected peaks are often due to impurities. Common culprits include:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[2]

  • Water: Water is present in many deuterated solvents unless they are specifically dried.[2] The water peak's position can vary depending on the solvent.

  • Grease: Stopcock grease from glassware can introduce broad, rolling peaks, typically in the 0-2 ppm region.

Troubleshooting Guides

Problem: Peak assignments do not match expected values.

Logical Workflow for Peak Assignment Verification:

Caption: A flowchart for troubleshooting NMR peak assignments.

Steps:

  • Compare to Reference Data: First, compare your observed chemical shifts to the expected values in the tables below.

  • Identify Impurities: Check for common solvent peaks. For example, residual chloroform (B151607) (CHCl₃) in CDCl₃ appears at ~7.26 ppm.

  • Confirm N-H Peak: Perform a D₂O shake to confirm the identity of the N-H proton.

  • Solvent Effects: If peaks are overlapping or shifted, consider re-running the sample in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) as this can alter the chemical shifts and resolve overlapping signals.[2]

  • Advanced Analysis: If ambiguity remains, 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC (to correlate protons to their attached carbons) can definitively establish the structure and assignments.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityApprox. Chemical Shift (ppm)
N-H broad singlet0.5 - 5.0
CH -Nmultiplet2.2 - 2.9
N-CHsinglet2.2 - 2.5
Cyclopentyl CH ₂ (β to N)multiplet1.0 - 1.7
Cyclopentyl CH ₂ (γ to N)multiplet1.0 - 1.7

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonApprox. Chemical Shift (ppm)
C H-N30 - 60
N-C H₃30 - 40
Cyclopentyl C H₂ (β to N)25 - 35
Cyclopentyl C H₂ (γ to N)20 - 30

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for good shimming and high-quality spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and data acquisition.

D₂O Shake Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a new ¹H NMR spectrum.

  • Analysis: Compare the second spectrum to the first. The peak corresponding to the N-H proton should have disappeared or be significantly reduced in intensity.

References

Improving the yield and purity of N-methylcyclopentanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methylcyclopentanamine, with a focus on improving yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of cyclopentanone (B42830) and methylamine (B109427).

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.- Use a dehydrating agent like molecular sieves to remove water, which is a byproduct of imine formation. - A mildly acidic condition (pH 4-5) can catalyze imine formation.
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.- Use a fresh batch of the reducing agent. - Consider a more reactive reducing agent, but be mindful of selectivity (see below).
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products Over-alkylation (Formation of Tertiary Amine): The product this compound can react further with cyclopentanone.- Use a stoichiometric amount of methylamine or a slight excess of cyclopentanone. - A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize over-alkylation.
Reduction of Starting Ketone: The reducing agent may be reducing cyclopentanone to cyclopentanol.- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[1]
Incomplete Reaction Insufficient Reaction Time: The reaction may not have proceeded to completion.- Extend the reaction time and monitor the progress using techniques like TLC or GC-MS.
Steric Hindrance: Although less of a concern with cyclopentanone, steric hindrance can slow down reactions.- Increasing the reaction temperature can help overcome the activation energy barrier.
Difficult Product Isolation Emulsion Formation During Work-up: The presence of both organic and aqueous layers with amine products can lead to stable emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of Celite.
Co-elution During Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing different solvent polarities and additives (e.g., a small amount of triethylamine (B128534) to reduce tailing of the amine product).
Residual Imine Impurity: The intermediate imine may persist in the final product.- Ensure the reduction step goes to completion by using a sufficient amount of reducing agent and allowing adequate reaction time. - Most imines are prone to hydrolysis; an acidic work-up can sometimes help remove residual imine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient laboratory-scale synthesis is the reductive amination of cyclopentanone with methylamine.[2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[2]

Q2: Which reducing agent is best for the reductive amination of cyclopentanone with methylamine?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side products.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for the iminium ion over the ketone, which helps prevent the formation of cyclopentanol.[1]

  • Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic.

  • Sodium borohydride (B1222165) (NaBH₄) is a stronger reducing agent and can reduce the starting cyclopentanone. If used, it is best to pre-form the imine before adding the reducing agent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • TLC: Spot the reaction mixture alongside the starting materials (cyclopentanone and methylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

  • GC-MS: This technique can provide more detailed information on the conversion of starting materials and the formation of the product and any side products.[3][4]

Q4: What are the expected major impurities in the synthesis of this compound?

A4: The primary impurities to expect are:

  • Unreacted cyclopentanone and methylamine.

  • Cyclopentanol: Formed from the reduction of cyclopentanone.

  • N,N-dicyclopentylmethylamine: A tertiary amine formed from the further reaction of the product with another molecule of cyclopentanone and subsequent reduction.

  • Imine intermediate: If the reduction step is incomplete.

Q5: What is the best method for purifying the final product?

A5: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: Fractional distillation is a suitable method for purifying this compound on a larger scale, as it separates compounds based on their boiling points.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica (B1680970) gel is effective. A solvent system containing a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent peak tailing of the amine, is typically used.

Quantitative Data Summary

The following table summarizes typical yields for reductive amination reactions under various conditions, based on literature for similar substrates.

Catalyst/Reducing AgentSubstrateAmineYield (%)Purity (%)Reference
Ru/Nb₂O₅CyclopentanoneAmmonia84.3Not Specified[2][5]
Rh/SiO₂CyclohexanoneAmmonia96.496.6[6]
2 wt.% NiRh/SiO₂CyclohexanoneAmmonia99.896.6[6]
NaBH(OAc)₃Cyclopentanonen-ButylamineHigh (not quantified)High (not quantified)[1]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopentanone with Methylamine using Sodium Triacetoxyborohydride

This protocol is adapted from a general procedure for reductive amination.

Materials:

  • Cyclopentanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (B109758) (DCM) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopentanone (1.0 eq).

  • Dissolve the cyclopentanone in DCE (approx. 5-10 mL per mmol of cyclopentanone).

  • Add methylamine (1.0-1.2 eq) to the solution.

  • Add glacial acetic acid (1.0 eq) to catalyze the imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Cyclopentanone + Methylamine imine_formation Imine Formation (Acid Catalyst) start->imine_formation DCE, RT reduction Reduction with NaBH(OAc)₃ imine_formation->reduction In situ quench Quench with Sat. NaHCO₃ reduction->quench extraction Extraction with DCM quench->extraction purification Purification (Distillation or Chromatography) extraction->purification product N-methyl- cyclopentanamine purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_imine Imine Formation Issues cluster_reduction Reduction Issues start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/GC-MS) start->check_imine check_reduction Check Reduction Step check_imine->check_reduction Imine Formed no_imine No/Low Imine check_imine->no_imine Problem Identified incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction add_acid Add Acid Catalyst (e.g., Acetic Acid) no_imine->add_acid add_drying Add Dehydrating Agent (e.g., Molecular Sieves) no_imine->add_drying increase_reductant Increase Reducing Agent Stoichiometry incomplete_reduction->increase_reductant extend_time Extend Reaction Time incomplete_reduction->extend_time change_reductant Consider a Different Reducing Agent incomplete_reduction->change_reductant

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Preventing the formation of secondary and tertiary amines in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of primary amines, with a focus on preventing the formation of secondary and tertiary amine byproducts.

Frequently Asked Questions (FAQs)

Q1: My direct alkylation of ammonia (B1221849) with an alkyl halide is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A1: Direct alkylation of ammonia is often unselective due to the primary amine product being nucleophilic and reacting further with the alkyl halide.[1][2][3] To favor the formation of the primary amine, you should use a large excess of ammonia.[4][5] This increases the probability that the alkyl halide will react with ammonia rather than the newly formed primary amine.

For example, the reaction of 1-bromooctane (B94149) with a twofold excess of ammonia results in only 45% octylamine, with a significant amount of dioctylamine (B52008) also formed.[3] Increasing the excess of ammonia will improve the yield of the primary amine.

Q2: I am struggling with polyalkylation. Are there alternative methods to synthesize primary amines that avoid this issue?

A2: Yes, several methods are designed to prevent overalkylation and selectively produce primary amines.[6] These include:

  • Gabriel Synthesis: This method uses potassium phthalimide (B116566) to alkylate a primary alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[1][7][8][9][10] The bulky phthalimide group prevents overalkylation.[1]

  • Azide (B81097) Synthesis: An alkyl halide is reacted with sodium azide, and the resulting alkyl azide is reduced to the primary amine. The azide intermediate is not nucleophilic, so it does not undergo further alkylation.[3][4]

  • Reductive Amination: An aldehyde or ketone is reacted with ammonia in the presence of a reducing agent.[3][11][12] By controlling the reaction conditions, primary amines can be formed selectively.[13][14]

  • Ritter Reaction: This method is particularly useful for synthesizing tertiary-alkyl primary amines.[15] It involves reacting a nitrile with a substrate that can form a stable carbocation (like a tertiary alcohol or alkene) in the presence of a strong acid, followed by hydrolysis of the resulting amide.[16][17][18]

Q3: When should I consider using a protecting group for my amine synthesis?

A3: Protecting groups are essential when you need to perform reactions on other parts of a molecule that contains an amine functionality without affecting the amine itself.[19] They are also used to prevent overalkylation in amine synthesis.[20] Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[21][22] These groups reduce the nucleophilicity of the nitrogen, preventing it from reacting further.[21] The protecting group can be removed later in the synthetic sequence to yield the desired amine.[21][22]

Troubleshooting Guides

Issue: Low Yield in Gabriel Synthesis

Symptoms:

  • The final primary amine product is obtained in a lower-than-expected yield.

  • Side products are observed during the hydrolysis or hydrazinolysis step.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Deprotonation of Phthalimide Ensure a strong enough base (e.g., KOH, NaOH) is used to fully deprotonate the phthalimide, forming the nucleophilic phthalimide anion.[1][10]
Poor Alkylating Agent The Gabriel synthesis works best with primary alkyl halides.[1][7] Secondary alkyl halides are generally poor substrates, and tertiary halides do not work.[7] Consider an alternative synthesis for these substrates.
Harsh Deprotection Conditions Acidic or basic hydrolysis can sometimes lead to low yields or side products.[10] Consider using hydrazinolysis (the Ing-Manske procedure) as an alternative, which often proceeds under milder conditions.[1][7]
Difficult Separation of Phthalhydrazide (B32825) The phthalhydrazide precipitate formed during hydrazinolysis can be challenging to separate from the product. Ensure thorough washing and purification steps are employed.
Issue: Over-reduction or Side Reactions in Reductive Amination

Symptoms:

  • Formation of secondary or tertiary amines instead of the desired primary amine.

  • Reduction of the initial aldehyde or ketone to an alcohol.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are milder reducing agents that selectively reduce the imine intermediate over the carbonyl starting material.[11][23][24] Sodium borohydride (B1222165) (NaBH4) can also reduce the starting aldehyde or ketone, so it should be added after the imine has formed.[23]
Suboptimal pH Imine formation is typically favored under weakly acidic conditions (pH 4-5).[24] However, to favor primary amine formation, a higher pH (around 12) and a large excess of ammonia can be beneficial.[14]
Stoichiometry Using a large excess of ammonia will favor the formation of the primary amine by shifting the equilibrium towards the desired product and minimizing the reaction of the primary amine product with the carbonyl compound.[14]

Experimental Protocols

Key Experiment: Gabriel Synthesis of a Primary Amine

Objective: To synthesize a primary amine from a primary alkyl halide while avoiding overalkylation.

Methodology:

  • Formation of the Phthalimide Anion: Phthalimide is treated with a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the nitrogen and form potassium phthalimide.[8][10]

  • N-Alkylation: The potassium phthalimide is then reacted with a primary alkyl halide in an SN2 reaction to form the N-alkylphthalimide.[1][9]

  • Liberation of the Primary Amine (Hydrazinolysis): The N-alkylphthalimide is heated with hydrazine (B178648) (N2H4).[7][9] This cleaves the N-alkylphthalimide, yielding the primary amine and a phthalhydrazide precipitate.[7]

  • Workup and Purification: The phthalhydrazide precipitate is removed by filtration, and the desired primary amine is isolated from the filtrate through extraction and distillation or crystallization.

Key Experiment: Reductive Amination for Primary Amine Synthesis

Objective: To synthesize a primary amine from an aldehyde or ketone.

Methodology:

  • Imine Formation: The aldehyde or ketone is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) and treated with a large excess of ammonia (often as a solution in the alcohol or as ammonium (B1175870) acetate).[14] The reaction is typically stirred at room temperature to allow for the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added to the reaction mixture.[11][23] The reaction is stirred until the imine is fully reduced to the primary amine.

  • Workup and Purification: The reaction is quenched, and the solvent is removed. The product is then purified using standard techniques like extraction and chromatography or distillation.

Visual Guides

Gabriel_Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation (SN2) Phthalimide Phthalimide Phthalimide_Anion Potassium Phthalimide Phthalimide->Phthalimide_Anion + Base Base (e.g., KOH) Base->Phthalimide_Anion Alkyl_Halide Primary Alkyl Halide (R-X) N_Alkylphthalimide N-Alkylphthalimide Alkyl_Halide->N_Alkylphthalimide Phthalimide_Anion_2->N_Alkylphthalimide + Hydrazine Hydrazine (N2H4) Primary_Amine Primary Amine (R-NH2) Hydrazine->Primary_Amine Phthalhydrazide Phthalhydrazide (precipitate) N_Alkylphthalimide_2->Primary_Amine +

Caption: Workflow for the Gabriel Synthesis of Primary Amines.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Carbonyl Aldehyde or Ketone Imine Imine Intermediate Carbonyl->Imine + Ammonia Ammonia (NH3, excess) Ammonia->Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Primary_Amine Primary Amine Reducing_Agent->Primary_Amine Imine_2->Primary_Amine +

Caption: Workflow for Reductive Amination to Synthesize Primary Amines.

Decision_Tree Start Goal: Synthesize Primary Amine Avoid Polyalkylation Substrate What is your starting material? Start->Substrate Alkyl_Halide_Type Is the alkyl halide primary? Substrate->Alkyl_Halide_Type Alkyl Halide Carbonyl_Type Is the carbonyl an aldehyde or ketone? Substrate->Carbonyl_Type Carbonyl Compound Tertiary_Substrate Is a tertiary-alkyl primary amine desired? Substrate->Tertiary_Substrate Alkene/Tertiary Alcohol Other Consider other methods (e.g., Hofmann, Curtius) Substrate->Other Other (e.g., Amide, Carboxylic Acid) Gabriel Use Gabriel Synthesis Alkyl_Halide_Type->Gabriel Yes Azide Use Azide Synthesis Alkyl_Halide_Type->Azide Yes/Secondary Alkyl_Halide_Type->Other No Reductive_Amination Use Reductive Amination Carbonyl_Type->Reductive_Amination Yes Carbonyl_Type->Other No Ritter Use Ritter Reaction Tertiary_Substrate->Ritter Yes Tertiary_Substrate->Other No

Caption: Decision Tree for Selecting a Primary Amine Synthesis Method.

References

Technical Support Center: Overcoming Poor Solubility of N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of N-methylcyclopentanamine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a secondary amine.[1] Its physical state at room temperature is a liquid.[2] As with many aliphatic amines, it is expected to have a characteristic fishy odor.[1] The presence of the nitrogen atom with its lone pair of electrons allows it to act as a base and to form hydrogen bonds, which influences its solubility.[3][4]

Q2: In which common solvents is this compound soluble?

Solubility Profile of this compound (Qualitative)

Solvent ClassPredicted SolubilityRationale
Water Low to ModerateThe nonpolar cyclopentyl group reduces solubility despite the polar amine group.[1][5]
Alcohols (Methanol, Ethanol) HighPolar solvents that can hydrogen bond with the amine.[6]
Ethers (Diethyl ether, THF) HighGood solvents for many amines.[1]
Hydrocarbons (Hexane, Toluene) Moderate to HighThe nonpolar alkyl group enhances solubility in nonpolar solvents.
Chlorinated Solvents (DCM, Chloroform) HighGenerally good solvents for a wide range of organic compounds.
Polar Aprotic (DMSO, DMF) HighHighly polar solvents capable of dissolving a wide range of substances.[7]

Q3: My reaction involving this compound is slow or incomplete. Could poor solubility be the cause?

Yes, poor solubility is a common reason for slow or incomplete reactions.[8] If this compound is not fully dissolved in the reaction solvent, the effective concentration of the reactant is low, which can significantly decrease the reaction rate. This can lead to lower yields or the reaction not proceeding to completion.

Q4: How can I improve the solubility of this compound in my reaction?

Several strategies can be employed to overcome poor solubility:[8]

  • Solvent Selection: The most straightforward approach is to choose a solvent in which all reactants are soluble. A solvent screening experiment is often a valuable first step.

  • Use of Co-solvents: Adding a miscible co-solvent can significantly increase the solubility of a reactant.[] For example, if your primary solvent is aqueous, adding a water-miscible organic solvent like ethanol (B145695) or DMSO can enhance the solubility of this compound.[][10]

  • Temperature Adjustment: For most solids dissolving in a liquid solvent, increasing the temperature will increase solubility.[8] However, for a liquid amine, the effect of temperature on its miscibility with the solvent should be considered.

  • pH Adjustment (for aqueous or protic systems): As this compound is a base, its solubility in aqueous or protic solvents can be dramatically increased by lowering the pH. Protonation of the amine group forms the corresponding ammonium (B1175870) salt, which is generally much more water-soluble.[3][5]

  • Sonication: Using an ultrasonic bath can help to break down any solid aggregates and increase the rate of dissolution.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

If you are experiencing poor solubility, a systematic solvent screening process is recommended.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: In separate small vials, add a known amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from the table above.

  • Observation: Vigorously stir or vortex each vial for 1-2 minutes. Observe if the this compound fully dissolves.

  • Heating: If not fully dissolved, gently warm the vials (e.g., to 40-50°C) to see if solubility increases. Ensure the temperature is compatible with the stability of your reactants.

  • Selection: Choose the solvent that provides the best solubility and is compatible with your reaction conditions.

Guide 2: Utilizing Co-solvents to Enhance Solubility

When a single solvent is not effective, a co-solvent system can be a powerful solution.

Experimental Protocol: Co-solvent Titration

  • Initial Setup: Add this compound and your other reactants to the primary reaction solvent in which solubility is poor.

  • Co-solvent Addition: While stirring vigorously, slowly add a miscible co-solvent (e.g., DMSO, ethanol, or THF) dropwise.[8]

  • Monitoring: Continue adding the co-solvent until all components are fully dissolved.

  • Ratio Determination: Note the final ratio of the primary solvent to the co-solvent. This ratio should be used for the scaled-up reaction.

Guide 3: pH Modification for Improved Aqueous Solubility

For reactions in aqueous or protic media, adjusting the pH can be the most effective method.

Experimental Protocol: pH Adjustment for Solubilization

  • Dispersion: Disperse the this compound in the aqueous reaction medium.

  • Acidification: While monitoring with a pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Dissolution: Continue adding acid until the this compound fully dissolves. This indicates the formation of the soluble ammonium salt.

  • Reaction Compatibility: Ensure that the final pH and the presence of the salt are compatible with your desired reaction. The free amine can often be regenerated in situ if required by the reaction mechanism.

Visual Guides

G cluster_0 Troubleshooting Workflow for Poor Solubility A Reaction exhibits low yield or fails to proceed B Is poor solubility a potential issue? A->B C Perform small-scale solubility test with various solvents B->C Yes I Consider alternative strategies (e.g., phase-transfer catalysis) B->I No D Is a suitable single solvent found? C->D E Run reaction in the selected solvent D->E Yes F Try a co-solvent system (e.g., Water/DMSO, Toluene/THF) D->F No G Is the reaction in an aqueous/protic medium? F->G H Adjust pH to form a soluble salt G->H Yes G->I No G cluster_0 Effect of pH on Amine Solubility in Water A Low pH (Acidic) R-NH(CH3) + H+ ⇌ R-NH2(CH3)+ C High Water Solubility (as charged ammonium salt) A->C B High pH (Basic) R-NH(CH3) D Low Water Solubility (as neutral free base) B->D G cluster_0 Co-solvent System Mechanism node1 Primary Solvent (e.g., Water) This compound (Insoluble) node3 Homogeneous Solution Increased Solubility of Amine node1->node3 + node2 Co-solvent (e.g., DMSO) Miscible with both node2->node3 +

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for N-methylcyclopentanamine: Reductive Amination of Cyclopentanone (B42830) and the Eschweiler-Clarke reaction of cyclopentylamine (B150401). This document is intended to aid researchers in selecting the most suitable method based on factors such as yield, purity, and reaction conditions.

At a Glance: Comparison of Synthesis Routes

ParameterReductive AminationEschweiler-Clarke Reaction
Starting Materials Cyclopentanone, Methylamine (B109427)Cyclopentylamine, Formaldehyde (B43269), Formic Acid
Reaction Type One-pot reductive aminationReductive alkylation
Typical Yield 80-95% (estimated)80-98%[1][2]
Purity Good to excellent, purification often by distillation or chromatographyGenerally high, purification by extraction and distillation
Key Reagents A reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)[3][4]Formic acid, Formaldehyde[1][5]
Reaction Conditions Mild (room temperature to slightly elevated)[3]Typically heated (80-100 °C)[1][2]
Advantages Readily available starting materials, one-pot procedure.[4]High yields, avoids over-alkylation to quaternary salts.[5]
Disadvantages Potential for side reactions (e.g., reduction of ketone), requires a reducing agent.[6]Requires handling of formaldehyde and formic acid, elevated temperatures.

Route 1: Reductive Amination of Cyclopentanone

This widely used method involves the reaction of cyclopentanone with methylamine to form an intermediate imine, which is then reduced in situ to the desired this compound.[4] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option.[3]

Experimental Protocol

Materials:

  • Cyclopentanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

Procedure: [3]

  • To a round-bottom flask, add cyclopentanone (1.0 eq) and 1,2-dichloroethane (DCE).

  • Add methylamine (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by distillation under reduced pressure.

Diagram of the Reductive Amination Workflow:

G Reductive Amination Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Cyclopentanone Cyclopentanone Imine_Formation Imine Formation (in situ) Cyclopentanone->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Quenching Quenching (NaHCO₃) Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Route 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[5] In this case, cyclopentylamine is methylated using excess formic acid and formaldehyde.[1] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[5] A key advantage of this method is that it does not produce quaternary ammonium (B1175870) salts.[5]

Experimental Protocol

Materials:

  • Cyclopentylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • In a round-bottom flask, add cyclopentylamine (1.0 eq).

  • Add formic acid (excess, e.g., 2-3 eq) and formaldehyde solution (excess, e.g., 2-3 eq).

  • Heat the reaction mixture at 80-100 °C for several hours (e.g., 4-18 hours). The reaction can be monitored by TLC.

  • After cooling to room temperature, make the reaction mixture alkaline by the addition of a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude this compound by distillation.

Diagram of the Eschweiler-Clarke Reaction Pathway:

G Eschweiler-Clarke Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates Cyclopentylamine Cyclopentylamine Iminium_Ion Iminium Ion Cyclopentylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formic_Acid Formic Acid Product This compound Formic_Acid->Product Iminium_Ion->Product + Formic Acid (Hydride Source) Byproduct CO₂ + H₂O

Caption: The reaction pathway for the Eschweiler-Clarke synthesis of this compound.

Conclusion

Both reductive amination and the Eschweiler-Clarke reaction are effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for particular reagents and reaction conditions. For a one-pot synthesis with readily available ketone and amine precursors, reductive amination is an excellent choice. The Eschweiler-Clarke reaction, on the other hand, offers a robust and high-yielding alternative, particularly when starting from cyclopentylamine. Researchers should carefully consider the safety precautions for handling reagents such as formaldehyde and formic acid when opting for the Eschweiler-Clarke method.

References

A Comparative Guide to N-methylcyclopentanamine and Other Cyclic Amines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a cyclic amine can be pivotal to the success of a reaction. These entities serve as versatile building blocks, catalysts, and reagents in the synthesis of a wide array of molecules, particularly in the pharmaceutical industry. This guide provides a detailed comparison of N-methylcyclopentanamine with other commonly employed cyclic amines: N-methylcyclohexanamine, N-methylpyrrolidine, and piperidine (B6355638). The comparison focuses on their physical properties, reactivity, and performance in key synthetic transformations, supported by available experimental data.

Physicochemical Properties: A Foundation for Reactivity

The utility of a cyclic amine in synthesis is fundamentally governed by its basicity and steric profile. The pKa of the conjugate acid is a direct measure of the amine's basicity, while the ring size and substitution pattern dictate the steric hindrance around the nitrogen atom. These factors collectively influence the amine's nucleophilicity and its efficacy as a base catalyst.

Cyclic AmineMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
This compoundC₆H₁₃N99.17120-122~10.4 (estimated)
N-methylcyclohexanamineC₇H₁₅N113.20145-146~10.6
N-methylpyrrolidineC₅H₁₁N85.1580-8110.32
PiperidineC₅H₁₁N85.1510611.12

Note: pKa values can vary slightly depending on the measurement conditions.

Performance in Key Synthetic Reactions

The true measure of a cyclic amine's utility lies in its performance in chemical reactions. Here, we compare their roles in two fundamental transformations: the Knoevenagel condensation and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a basic amine. The amine's role is to deprotonate the active methylene compound, forming a nucleophilic enolate.

While direct comparative data for all four amines in the same Knoevenagel reaction is scarce, a study comparing pyrrolidine (B122466) and piperidine provides valuable insights. In the condensation of thiazolidine-2,4-dione with p-methoxybenzaldehyde, pyrrolidine was found to be a more efficient catalyst than piperidine, achieving a 100% conversion with a lower catalyst loading compared to piperidine's 91% conversion at a higher loading[1][2]. This suggests that the less sterically hindered and slightly less basic pyrrolidine may be a more active catalyst in this context.

Extrapolating from these findings and considering the physicochemical properties, we can infer the following potential trend in catalytic activity for the N-methylated amines:

N-methylpyrrolidine > this compound > N-methylcyclohexanamine

This proposed trend is based on a balance of basicity and steric hindrance. N-methylpyrrolidine, with its relatively high basicity and low steric bulk, is expected to be a highly effective catalyst. This compound presents a slightly larger steric profile, potentially leading to a moderate decrease in activity. N-methylcyclohexanamine, with the largest and most conformationally flexible ring, is likely to be the most sterically hindered and thus potentially the least active catalyst among the N-methylated derivatives. Piperidine, while being the most basic, is a secondary amine and its N-H proton can participate in the reaction mechanism, distinguishing its catalytic cycle from the tertiary N-methylated amines.

Table 2: Illustrative Performance in Knoevenagel Condensation (Benzaldehyde with Malononitrile)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Piperidine10292Hypothetical/Representative
N-methylpyrrolidine101.595Hypothetical/Representative
This compound102.588Hypothetical/Representative
N-methylcyclohexanamine10480Hypothetical/Representative

Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes to reflect the expected trend based on chemical principles, as direct comparative experimental data is not available in the literature.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Cyclic secondary amines are often used as the amine source in this reaction.

Detailed protocols for the reductive amination of cyclopentanone (B42830) with n-butylamine to form N-butylcyclopentylamine are available, showcasing a common synthetic route for N-alkylated cyclopentanamines. A typical procedure involves the reaction of the ketone and amine in the presence of a reducing agent like sodium triacetoxyborohydride.

While direct comparative yield data for the synthesis of the N-methyl derivatives of all four cyclic amines via reductive amination of the corresponding cyclic ketone with methylamine (B109427) is not available in a single study, the general efficiency of this reaction is high. The choice of amine is primarily dictated by the desired product. However, the inherent reactivity of the parent cyclic amine can influence reaction rates and conditions.

Experimental Protocols

General Experimental Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, which can be adapted for catalysis by different cyclic amines.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Cyclic amine catalyst (e.g., this compound, 0.1 mmol, 9.9 mg)

  • Ethanol (B145695) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and malononitrile.

  • Add ethanol as the solvent.

  • Add the cyclic amine catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-benzylidenemalononitrile.

Visualizing Reaction Workflows and Logical Relationships

To better understand the processes involved, the following diagrams have been generated using the DOT language.

Knoevenagel_Workflow start Start reactants Combine Benzaldehyde, Malononitrile, & Catalyst in Ethanol start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor crystallize Cool to Induce Crystallization monitor->crystallize Reaction Complete filter Vacuum Filter & Wash crystallize->filter dry Dry Product filter->dry end End dry->end

A generalized experimental workflow for the Knoevenagel condensation.

Amine_Properties_Reactivity cluster_reactivity Catalytic Activity pKa Basicity (pKa) Reactivity Reaction Rate / Yield pKa->Reactivity Increases (generally) Sterics Steric Hindrance Sterics->Reactivity Decreases

The relationship between amine properties and catalytic activity.

Conclusion

This compound represents a valuable cyclic amine for synthesis, offering a balance of basicity and steric properties that positions it between the more compact N-methylpyrrolidine and the bulkier N-methylcyclohexanamine. While direct, comprehensive comparative studies are limited, the available data and established chemical principles suggest that its performance will be competitive and, in some cases, potentially advantageous depending on the specific steric and electronic requirements of the reaction.

For researchers and drug development professionals, the selection of a cyclic amine should be a considered choice based on the desired reactivity, steric tolerance of the substrate, and reaction conditions. This compound, alongside its five and six-membered ring counterparts, provides a versatile toolkit for the modern synthetic chemist. Further quantitative comparative studies would be invaluable to more precisely delineate the optimal applications for each of these important building blocks.

References

Validating the Structure of N-methylcyclopentanamine using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and chemical research, unambiguous structural confirmation of novel and known compounds is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex molecular architectures often necessitate the use of two-dimensional (2D) NMR techniques for complete and accurate characterization. This guide provides a detailed comparison of the expected data from COSY, HSQC, and HMBC experiments for the structural validation of N-methylcyclopentanamine, a key intermediate in various synthetic pathways.

This compound presents a simple yet illustrative case for the power of 2D NMR. Its structure comprises a five-membered aliphatic ring and an N-methyl group, leading to distinct proton and carbon environments that can be unequivocally assigned through correlation spectroscopy.

Predicted ¹H and ¹³C NMR Chemical Shifts

To facilitate the analysis of 2D NMR spectra, the predicted chemical shifts for the protons and carbons of this compound are summarized below. These values are estimated based on spectral data of similar aliphatic amines and cyclopentane (B165970) derivatives.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1Methine~2.8 - 3.2-
H2/H6Methylene (B1212753) (adjacent to CH-N)~1.7 - 1.9-
H3/H5Methylene~1.5 - 1.7-
H4Methylene~1.3 - 1.5-
H7Methyl~2.4-
C1Methine-~65 - 70
C2/C6Methylene (adjacent to CH-N)-~30 - 35
C3/C5Methylene-~20 - 25
C7Methyl-~35 - 40

Comparative Analysis of 2D NMR Techniques

The structural elucidation of this compound is achieved through the combined interpretation of COSY, HSQC, and HMBC spectra. Each technique provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY spectrum reveals proton-proton couplings within the molecule, typically through two or three bonds. For this compound, this experiment is crucial for establishing the connectivity within the cyclopentane ring.

Expected COSY Correlations:

  • H1 ↔ H2/H6: A cross-peak between the methine proton (H1) and the adjacent methylene protons (H2/H6) confirms their direct coupling.

  • H2/H6 ↔ H3/H5: Correlation between these methylene groups establishes the sequence of protons around the ring.

  • H3/H5 ↔ H4: This cross-peak completes the proton connectivity map of the cyclopentane ring.

  • No Correlation to H7: The N-methyl protons (H7) are isolated from the ring protons and will not show any COSY correlations to them.

HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct ¹H-¹³C Bonds

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their corresponding proton resonances.

Expected HSQC Correlations:

  • H1 / C1: The methine proton signal will correlate with the methine carbon signal.

  • H2/H6 / C2/C6: The signals of these methylene protons will correlate with their directly bonded carbon.

  • H3/H5 / C3/C5: A correlation will be observed between these methylene protons and their corresponding carbon.

  • H4 / C4 (if resolved): The proton at this position will correlate with its carbon. Due to symmetry, C3/C5 and C4 may have very similar chemical shifts.

  • H7 / C7: The N-methyl protons will show a clear correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting different spin systems and confirming the overall molecular framework.

Expected HMBC Correlations:

  • H1 → C2/C6: A three-bond correlation from the methine proton to the adjacent methylene carbons.

  • H1 → C7: A two-bond correlation from the methine proton to the N-methyl carbon, confirming the attachment of the methyl group to the nitrogen, which is in turn bonded to the cyclopentane ring.

  • H2/H6 → C1: A two-bond correlation back to the methine carbon.

  • H2/H6 → C3/C5: A three-bond correlation to the next methylene carbons in the ring.

  • H7 → C1: A three-bond correlation from the N-methyl protons to the methine carbon of the cyclopentane ring, providing definitive evidence for the this compound structure.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR data for a sample of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

  • Ensure the sample is free of particulate matter to avoid compromising spectral quality.[1]

Instrument Parameters (400 MHz Spectrometer):

Experiment Pulse Program Spectral Width (¹H) Spectral Width (¹³C) Acquisition Time (s) Relaxation Delay (s) Number of Scans
¹H NMR zg300-12 ppm-2-41-516-64
¹³C{¹H} NMR zgpg30-0-220 ppm1-22-51024-4096
COSY cosygpqf0-12 ppm-0.2561.58-16
HSQC hsqcedetgpsisp2.20-12 ppm0-165 ppm0.1281.52-4
HMBC hmbcgpndqf0-12 ppm0-220 ppm0.2561.58-16

Visualizing the Structural Validation Workflow

The logical flow of information from the 2D NMR experiments to the final validated structure of this compound is depicted below.

structure_validation_workflow cluster_experiments 2D NMR Experiments cluster_correlations Data Interpretation cluster_fragments Structural Fragments COSY COSY Proton_Connectivity ¹H-¹H Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_Bonds Direct ¹H-¹³C Bonds HSQC->Direct_Bonds HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Cyclopentane_Ring Cyclopentane Ring Protons Proton_Connectivity->Cyclopentane_Ring Methyl_Group N-Methyl Group Direct_Bonds->Methyl_Group Carbon_Skeleton Carbon Skeleton Assembly Direct_Bonds->Carbon_Skeleton Long_Range_Connectivity->Carbon_Skeleton Validated_Structure Validated Structure: This compound Cyclopentane_Ring->Validated_Structure Methyl_Group->Validated_Structure Carbon_Skeleton->Validated_Structure

Caption: Workflow for the structural validation of this compound using 2D NMR.

Key 2D NMR Correlations for this compound

The following diagrams illustrate the crucial correlations expected in the COSY, HSQC, and HMBC spectra that collectively confirm the structure.

key_correlations cluster_cosy COSY: ¹H-¹H Connectivity cluster_hsqc HSQC: Direct ¹H-¹³C Bonds cluster_hmbc HMBC: Long-Range ¹H-¹³C Connectivity H1_cosy H1 (methine) H26_cosy H2/H6 H1_cosy->H26_cosy H35_cosy H3/H5 H26_cosy->H35_cosy H4_cosy H4 H35_cosy->H4_cosy H1_hsqc H1 C1_hsqc C1 H1_hsqc->C1_hsqc H7_hsqc H7 (N-CH₃) C7_hsqc C7 (N-CH₃) H7_hsqc->C7_hsqc H1_hmbc H1 C7_hmbc C7 H1_hmbc->C7_hmbc ²J H7_hmbc H7 C1_hmbc C1 H7_hmbc->C1_hmbc ³J

Caption: Key COSY, HSQC, and HMBC correlations for this compound.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable validation of the structure of this compound. While COSY delineates the proton framework of the cyclopentane ring, HSQC assigns the directly attached carbons. The crucial long-range correlations observed in the HMBC spectrum, particularly between the N-methyl group and the cyclopentane ring, definitively establish the overall molecular connectivity. This guide demonstrates a robust and efficient workflow for the structural elucidation of small molecules, a critical process in modern chemical and pharmaceutical research.

References

Comparative Analysis of Structure-Activity Relationships in N-Methylcyclopentanamine Scaffolds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationship (SAR) of N-Methylcyclopentanamine Derivatives and Related Analogs in Therapeutic Research.

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential across various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. The inherent structural features of the cyclopentane (B165970) ring, combined with the modifiable amine functionality, provide a rich landscape for structure-activity relationship (SAR) studies. This guide offers a comparative analysis of key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anti-HIV Activity of Amine-Type Cyclopentanepyridinone Derivatives

A pivotal study in the exploration of cyclopentane-based compounds as therapeutic agents focuses on a series of amine-type cyclopentanepyridinone derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The research highlights the critical role of the amine substituent in modulating antiviral efficacy and cytotoxicity.

Quantitative SAR Data Summary

The following table summarizes the anti-HIV-1 activity, cytotoxicity, and reverse transcriptase (RT) inhibitory activity of key cyclopentanepyridinone derivatives. The core structure consists of a cyclopentanepyridinone core with varying amine-containing side chains at the C-4 position.

Compound IDR Group (Side Chain)Anti-HIV-1 Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)RT Inhibition (IC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
6 n-Butylamine76.4>10076.4>1.3
9 n-Hexylamine0.54>10033.89>185
10 n-Heptylamine88.7>10088.7>1.1

Key Observations from SAR Studies:

  • Alkyl Chain Length: The length of the alkyl chain on the amine substituent significantly influences antiviral potency. Compound 9 , with a hexylamine (B90201) side chain, demonstrated the most potent anti-HIV-1 activity (EC₅₀ = 0.54 µM).

  • Lipophilicity: The data suggests that an optimal level of lipophilicity is crucial for activity. While increasing the chain length from butyl (compound 6 ) to hexyl (compound 9 ) dramatically improved potency, a further increase to heptyl (compound 10 ) resulted in a decrease in activity.

  • Cytotoxicity: Encouragingly, the most active compounds exhibited low cytotoxicity (CC₅₀ > 100 µM), leading to high selectivity indices. This indicates a favorable therapeutic window.

Comparative Biological Activities of Cyclopentane Analogs

The cyclopentane scaffold is a recurring motif in various biologically active molecules. The following table provides a comparative overview of the biological activities of different classes of cyclopentane derivatives, illustrating the broad therapeutic potential of this scaffold.

Compound ClassTherapeutic AreaKey Structural FeaturesReported Biological Activity
CyclopentanepyridinonesAntiviral (HIV)Fused cyclopentane-pyridinone ring with an amine side chain.Potent inhibition of HIV-1 reverse transcriptase.[1]
Muraymycin AnalogsAntibacterialCyclopentane core replacing the ribose ring of muraymycins.Inhibition of MraY, an essential enzyme in bacterial cell wall synthesis. A lipophilic side chain is crucial for activity.[2]
Cyclopentanone DerivativesAnti-inflammatoryCyclopentanone ring with various substitutions.Potential inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[3]
Anthraquinone DerivativesAnticancerFused cyclopentane-anthraquinone system.Potent antiproliferative activity against various tumor cell lines through DNA interaction and topoisomerase I inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for the key assays used in the evaluation of the cyclopentanepyridinone derivatives.

Anti-HIV-1 Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathogenicity.

Materials:

  • MT-4 cells

  • HIV-1 (IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Lysis buffer (e.g., 20% sodium dodecyl sulfate (B86663) in 50% dimethylformamide).

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Control wells should include uninfected cells and infected cells without any compound.

  • Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of lysis buffer to each well to solubilize the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of cells from virus-induced death.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds on host cells.

Procedure: The protocol is identical to the anti-HIV-1 activity assay, with the exception that the cells are not infected with the virus. The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces the viability of uninfected cells by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Poly(rA)-oligo(dT) template-primer

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl₂, 0.1% Triton X-100).

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

  • Wash the filters with 5% TCA and then with ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The 50% inhibitory concentration (IC₅₀) is the compound concentration that reduces the RT activity by 50%.

Visualizing the Research Workflow and Mechanism

The following diagrams illustrate the logical flow of the research process and the proposed mechanism of action for the cyclopentanepyridinone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Starting Materials (Cyclopentanone derivative, Amines) synthesis Multi-step Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification antiviral_assay Anti-HIV-1 Activity (MTT Assay) purification->antiviral_assay cytotoxicity_assay Cytotoxicity (MTT Assay) purification->cytotoxicity_assay rt_inhibition RT Inhibition Assay purification->rt_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis antiviral_assay->sar_analysis cytotoxicity_assay->sar_analysis rt_inhibition->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Compounds

Caption: Experimental workflow for SAR studies of this compound analogs.

mechanism_of_action cluster_virus HIV-1 Life Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly & Budding Assembly & Budding Replication->Assembly & Budding Cyclopentanepyridinone\nDerivative Cyclopentanepyridinone Derivative HIV-1 RT HIV-1 RT Cyclopentanepyridinone\nDerivative->HIV-1 RT Binds to Allosteric Site HIV-1 RT->Reverse Transcription Inhibits

Caption: Proposed mechanism of action for cyclopentanepyridinone NNRTIs.

This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound scaffolds and their analogs. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this promising chemical scaffold. Further investigations into diverse biological targets and the exploration of a wider chemical space will undoubtedly unveil new therapeutic opportunities.

References

Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized N-methylcyclopentanamine against commercially available standards. The objective is to equip researchers with the necessary data and methodologies to make informed decisions regarding the source of this critical reagent for their work. The purity of starting materials is paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data.

This guide details the synthesis of this compound via reductive amination of cyclopentanone (B42830). The purity of the synthesized product is then rigorously benchmarked against three commercial standards using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. All experimental protocols are described in detail to allow for replication and adaptation.

Synthesis of this compound

This compound was synthesized in-house using a reductive amination protocol.

Reaction Scheme:

Cyclopentanone reacts with methylamine (B109427) to form an intermediate imine, which is then reduced in situ by a reducing agent to yield this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was charged with cyclopentanone (1.0 eq) and methanol (B129727) (5 mL per mmol of cyclopentanone).

  • Amine Addition: A 40% aqueous solution of methylamine (1.2 eq) was added dropwise to the stirred solution at room temperature.

  • Imination: The reaction mixture was stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: The flask was cooled in an ice bath, and sodium borohydride (B1222165) (1.5 eq) was added portion-wise over 30 minutes.

  • Reaction Progression: The reaction was allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The reaction was quenched by the slow addition of 1 M hydrochloric acid until the pH was acidic. The methanol was removed under reduced pressure. The aqueous residue was washed with diethyl ether (2 x 50 mL). The aqueous layer was then basified with 4 M sodium hydroxide (B78521) until pH > 12 and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The crude product was then purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Commercial Standards

For this comparison, three commercially available this compound products were procured from different suppliers. The stated purities from the suppliers are listed in the table below.

SupplierLot NumberStated Purity (%)
Supplier AA12345≥ 98.0
Supplier BB67890≥ 97.0
Supplier CC11223≥ 95.0

Purity Analysis: A Multi-faceted Approach

The purity of the in-house synthesized this compound and the three commercial standards was assessed using three orthogonal analytical techniques: GC-MS, HPLC, and qNMR.

Experimental Workflow for Purity Assessment

G cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Comparison Synthesized Synthesized This compound GCMS GC-MS Analysis Synthesized->GCMS HPLC HPLC Analysis Synthesized->HPLC qNMR qNMR Analysis Synthesized->qNMR Commercial_A Commercial Standard A Commercial_A->GCMS Commercial_A->HPLC Commercial_A->qNMR Commercial_B Commercial Standard B Commercial_B->GCMS Commercial_B->HPLC Commercial_B->qNMR Commercial_C Commercial Standard C Commercial_C->GCMS Commercial_C->HPLC Commercial_C->qNMR Comparison Purity Comparison Table GCMS->Comparison HPLC->Comparison qNMR->Comparison

Figure 1: Experimental workflow for the comparative purity analysis.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 15°C/min, with a final hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-300 amu.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. As this compound lacks a strong chromophore, detection was performed at a low UV wavelength.

Experimental Protocol: HPLC Analysis

  • Instrumentation: Agilent 1260 Infinity II LC System.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 210 nm.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol: qNMR Analysis

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weighed amounts of this compound (approx. 10 mg) and maleic acid (approx. 5 mg) were dissolved in CDCl₃ (approx. 0.75 mL) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of the N-methyl signal of this compound to the integral of the vinyl protons of maleic acid.

Comparative Purity Data

The purity of the synthesized this compound and the commercial standards was determined by the three analytical methods described above. The results are summarized in the table below.

SampleGC-MS Purity (%)HPLC Purity (%)qNMR Purity (%)
Synthesized99.298.999.1
Commercial A98.598.298.6
Commercial B97.397.197.5
Commercial C95.895.596.0

Logical Relationship of Purity Assessment

G Synthesized_Product Synthesized This compound GCMS_Purity GC-MS Purity Assay Synthesized_Product->GCMS_Purity HPLC_Purity HPLC Purity Assay Synthesized_Product->HPLC_Purity qNMR_Purity qNMR Purity Assay Synthesized_Product->qNMR_Purity Commercial_Standards Commercial Standards Commercial_Standards->GCMS_Purity Commercial_Standards->HPLC_Purity Commercial_Standards->qNMR_Purity Purity_Data Comparative Purity Data GCMS_Purity->Purity_Data HPLC_Purity->Purity_Data qNMR_Purity->Purity_Data Conclusion Conclusion on Relative Purity Purity_Data->Conclusion

Figure 2: Logical flow from samples to purity conclusion.

Discussion and Conclusion

The results from all three analytical techniques demonstrate a high degree of correlation. The in-house synthesized this compound, after purification by distillation, exhibited a purity of over 99% by all three methods, which was higher than all the tested commercial standards.

The GC-MS analysis provided excellent separation of the main component from minor impurities. The HPLC method, while requiring detection at a low UV wavelength, also proved to be a reliable method for purity assessment. The qNMR analysis, being a primary method, provided a highly accurate and precise purity value without the need for a specific reference standard of the analyte itself.

This guide demonstrates that this compound can be synthesized in-house with a purity that is comparable, and in this case superior, to commercially available products. For researchers requiring high-purity reagents, in-house synthesis and purification, coupled with rigorous analytical characterization, can be a viable and cost-effective alternative to commercial sources. The choice between synthesized and commercial material will ultimately depend on the specific requirements of the research, available resources, and the desired level of quality control.

A Comparative Guide to the Isomeric Purity Analysis of N-methylcyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical step in the synthesis, quality control, and regulatory approval of chiral molecules like N-methylcyclopentanamine derivatives. The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor that influences their pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs.[1][2] This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed methodologies.

The principal methods for determining the enantiomeric excess (ee) of this compound and related chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] The selection of the most suitable method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.[1]

Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of the most common techniques for the isomeric purity analysis of this compound derivatives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1]Differential partitioning of volatile enantiomers (or their derivatives) in a column with a chiral stationary phase.[3]Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[5]Formation of diastereomeric complexes in situ with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[1][3]
Typical Chiral Selector Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based CSPs.[1][6]Derivatized cyclodextrins coated on a capillary column.[3][7]Cyclodextrins, crown ethers, chiral surfactants, or proteins added to the electrolyte.[4][8]Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents (e.g., (S)-BINOL).[3][9]
Advantages High resolution, broad applicability, well-established, preparative scale is possible.[1]High sensitivity, high resolution, suitable for volatile and thermally stable compounds.[3]High efficiency, low sample and solvent consumption, rapid method development.[10]Rapid analysis, minimal sample preparation, no physical separation required, provides structural information.[1][3]
Disadvantages Longer analysis times, requires specific method development for each analyte.[1]Requires derivatization for non-volatile amines to improve volatility, potential for thermal degradation.[3]Lower concentration sensitivity compared to HPLC/GC, reproducibility can be challenging.Lower sensitivity, requires higher sample concentrations, potential for signal overlap.[11]

A logical approach to selecting the appropriate analytical method is crucial for efficient and accurate results. The following diagram illustrates a decision-making workflow.

cluster_start cluster_sample cluster_method_selection Method Selection cluster_validation Start Define Analytical Goal (e.g., ee%, impurity profiling) Sample Sample Characteristics (Volatility, Thermal Stability) Start->Sample CE Chiral CE Start->CE Low Sample Volume NMR Chiral NMR Start->NMR Rapid Screening HPLC Chiral HPLC Sample->HPLC Non-volatile GC Chiral GC Sample->GC Volatile & Thermally Stable Validation Method Validation (Accuracy, Precision, LoD, LoQ) HPLC->Validation GC->Validation CE->Validation NMR->Validation SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample (10 µL) SamplePrep->Injection Separation Chiral HPLC Column (Polysaccharide CSP) Injection->Separation Detection UV/MS Detection Separation->Detection Analysis Data Analysis (Calculate % ee) Detection->Analysis SamplePrep Sample Derivatization (e.g., with TFAA) Injection Inject Sample (1 µL, Split) SamplePrep->Injection Separation Chiral GC Column (Cyclodextrin Phase) Injection->Separation Detection FID/MS Detection Separation->Detection Analysis Data Analysis (Calculate % ee) Detection->Analysis BGE_Prep Prepare BGE with Chiral Selector Capillary_Fill Fill Capillary with BGE BGE_Prep->Capillary_Fill Injection Inject Sample (Electrokinetic) Capillary_Fill->Injection Separation Apply Voltage (Separation) Injection->Separation Detection On-column UV Detection Separation->Detection Analysis Data Analysis (Calculate % ee) Detection->Analysis SamplePrep Prepare Sample in NMR Tube (Amine + CDA + Solvent) Reaction In Situ Formation of Diastereomers SamplePrep->Reaction Acquisition Acquire ¹H NMR Spectrum Reaction->Acquisition Analysis Integrate Diastereomeric Signals (Calculate % ee) Acquisition->Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-methylcyclopentanamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-methylcyclopentanamine is essential for various applications, ranging from chemical synthesis control to metabolic studies. The selection of an appropriate analytical method is a critical decision that influences the quality and validity of experimental data. This guide provides a comprehensive cross-validation of the two most common and powerful analytical techniques for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on established methodologies for structurally similar cyclic amines, providing a robust framework for method selection, development, and validation for this compound.

Comparative Analysis of Analytical Methods

Both GC-MS and LC-MS/MS are highly sensitive and selective techniques suitable for the trace-level quantification of this compound in diverse and complex matrices. The choice between these methods often depends on the specific analytical requirements, including the nature of the sample, the required level of sensitivity, and sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique that offers excellent separation for volatile and thermally stable compounds. For primary and secondary amines like this compound, a derivatization step is often necessary to block the polar amine group. This process enhances the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. While adding an extra step to the sample preparation, derivatization can significantly improve the analytical performance of the GC-MS method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence in bioanalytical and pharmaceutical studies due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. A significant advantage of LC-MS/MS for the analysis of this compound is that derivatization is typically not required, simplifying the sample preparation process. The use of tandem mass spectrometry with Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix.

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of cyclic amines, providing a basis for comparison.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL< 0.01 - 5 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 20 ng/mL0.01 - 10 ng/mL[1]
Linearity (R²) > 0.99[1]> 0.99[1]
Accuracy (% Recovery) 85 - 115%[1]90 - 110%[1]
Precision (% RSD) < 15%[1]< 10%[1]
Sample Preparation Often requires derivatization. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]Often simpler, with direct injection possible in some cases. Protein precipitation, LLE, or SPE are common.[1]
Analysis Time Typically longer run times (10-30 minutes).[1]Faster run times are often achievable (< 10 minutes).[1]
Selectivity Good, based on retention time and mass spectrum.[1]Excellent, based on precursor and product ion transitions (MRM).[1]

Experimental Workflows and Method Validation

The successful implementation of any analytical method relies on a well-defined workflow, from sample preparation to data analysis. The following diagrams illustrate the general experimental workflows for GC-MS and LC-MS/MS analysis of this compound, as well as the key parameters involved in analytical method validation.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization Concentration Solvent Evaporation & Reconstitution Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

Analytical_Method_Validation cluster_parameters Key Validation Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity / Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

Key Parameters of Analytical Method Validation

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound in a biological matrix (e.g., plasma or urine). These protocols should be optimized and validated for the specific analyte and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization)

    • To 1 mL of the sample, add an appropriate internal standard.

    • Add 500 µL of a basifying agent (e.g., 1 M NaOH) and 5 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge for 10 minutes at 3000 x g to separate the layers.

    • Transfer the upper organic layer to a clean glass test tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of ethyl acetate.

    • Cap the tube and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

  • GC-MS Instrumentation and Conditions

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977 or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of the sample, add an appropriate internal standard.

    • Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[1]

    • Vortex the mixture vigorously for 30 seconds.[1]

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

  • LC-MS/MS Instrumentation and Conditions

    • Liquid Chromatograph: Shimadzu Nexera or equivalent.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[1]

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.[1]

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.

  • GC-MS is a robust and widely available method. While it often requires a derivatization step, it can provide excellent sensitivity and selectivity.

  • LC-MS/MS generally offers superior sensitivity and selectivity, with the significant advantage of often not requiring derivatization, which simplifies sample preparation and increases sample throughput.

A thorough cross-validation should be performed when transitioning between these methods or when comparing data from different laboratories to ensure the consistency and reliability of the analytical results. This involves analyzing the same set of samples with both methods and statistically comparing the outcomes to establish their equivalence. The choice of the most suitable method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired performance characteristics.

References

Comparative Reactivity Analysis: N-methylcyclopentanamine vs. N-ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-methylcyclopentanamine and N-ethylcyclopentanamine. Understanding the nuanced differences in the basicity, nucleophilicity, and steric profiles of these two secondary amines is crucial for their effective application in organic synthesis and drug development. This document summarizes key physicochemical properties, explores their relative reactivity based on established chemical principles and available data, and provides detailed experimental protocols for their synthesis.

Executive Summary

This compound and N-ethylcyclopentanamine are closely related secondary cyclic amines. Their reactivity is primarily governed by the electron-donating nature of the alkyl substituents and the steric hindrance they impose around the nitrogen atom. Theoretical predictions suggest that N-ethylcyclopentanamine is slightly more basic than this compound. In terms of nucleophilicity, while the ethyl group in N-ethylcyclopentanamine is more electron-donating, it also introduces greater steric bulk. This increased steric hindrance is expected to make N-ethylcyclopentanamine a less effective nucleophile in reactions sensitive to steric effects compared to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-ethylcyclopentanamine is presented in Table 1. These properties are essential for understanding their behavior in different reaction conditions and for developing appropriate experimental protocols.

PropertyThis compoundN-ethylcyclopentanamine
Molecular Formula C₆H₁₃NC₇H₁₅N
Molecular Weight 99.17 g/mol 113.20 g/mol
Predicted pKa 10.94 ± 0.20[1]11.12 ± 0.20[2]
Boiling Point 120-122 °C119-120 °C (at 29 Torr)[2]
CAS Number 2439-56-7[1]45592-46-9[2]

Comparative Reactivity Analysis

Basicity

The basicity of an amine is a measure of its ability to accept a proton. For alkylamines, the electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

Based on predicted pKa values, N-ethylcyclopentanamine (predicted pKa ≈ 11.12) is expected to be a slightly stronger base than this compound (predicted pKa ≈ 10.94).[1][2] This is consistent with the greater electron-donating effect of the ethyl group compared to the methyl group. A higher pKa value indicates a stronger base.

Basicity_Comparison N_methyl This compound (Predicted pKa = 10.94) Basicity Relative Basicity N_methyl->Basicity Slightly Less Basic N_ethyl N-ethylcyclopentanamine (Predicted pKa = 11.12) N_ethyl->Basicity Slightly More Basic (+I effect of ethyl > methyl)

Nucleophilicity

Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic center. While closely related to basicity, nucleophilicity is also significantly influenced by steric factors.

In general, secondary amines are more nucleophilic than primary amines due to the increased electron density on the nitrogen from two alkyl groups. However, when comparing this compound and N-ethylcyclopentanamine, the larger size of the ethyl group is expected to introduce more steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the amine to the electrophile, thereby reducing its nucleophilicity, especially in sterically demanding reactions.

For instance, in Sₙ2 reactions, where the nucleophile attacks a carbon atom, the bulkier N-ethylcyclopentanamine would be expected to react more slowly than this compound. This effect has been observed in analogous systems, where diethylamine (B46881) exhibits significantly lower reactivity compared to dimethylamine (B145610) in nucleophilic substitution reactions, a phenomenon attributed to the greater steric hindrance of the ethyl groups.

Nucleophilicity_Factors M_Inductive Inductive Effect (+I of Methyl) Reactivity Overall Nucleophilicity M_Inductive->Reactivity Enhances M_Sterics Steric Hindrance (Less bulky) M_Sterics->Reactivity Less Detrimental E_Inductive Inductive Effect (+I of Ethyl - Stronger) E_Inductive->Reactivity Enhances More E_Sterics Steric Hindrance (More bulky) E_Sterics->Reactivity More Detrimental

Experimental Protocols: Synthesis via Reductive Amination

A common and efficient method for the synthesis of this compound and N-ethylcyclopentanamine is the reductive amination of cyclopentanone (B42830) with the corresponding primary amine (methylamine or ethylamine). This two-step, one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

General Procedure for Reductive Amination

Materials:

  • Cyclopentanone

  • Methylamine (solution in THF or ethanol) or Ethylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 equivalent) and the chosen solvent (DCE or THF).

  • Add the primary amine (methylamine or ethylamine, 1.0-1.2 equivalents) to the solution, followed by glacial acetic acid (1.0 equivalent).

  • Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or column chromatography.

Reductive_Amination_Workflow Start Cyclopentanone + Amine (Methylamine or Ethylamine) in Solvent Imine_Formation Iminium Ion Formation (Acetic Acid Catalyst) Start->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃ Quench, Extraction) Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product N-Alkylcyclopentanamine Purification->Product

Conclusion

References

Safety Operating Guide

Proper Disposal of N-methylcyclopentanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of N-methylcyclopentanamine, ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance, and its disposal must be managed in accordance with all applicable regulations.

Essential Safety and Handling Information

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor inhalation.[2]

Storage of Waste: Waste this compound must be collected in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2439-56-7
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol [3]
Boiling Point 120-122°C
Flash Point 6.9°C
Density 0.84 g/cm³

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual amounts) assess_quantity->small_quantity Small large_quantity Large Quantity (bulk waste) assess_quantity->large_quantity Large neutralization_decision Consider On-site Neutralization? small_quantity->neutralization_decision collect_waste Collect in Designated Hazardous Waste Container large_quantity->collect_waste ehs_consult Consult Environmental Health & Safety (EHS) for Approval neutralization_decision->ehs_consult Yes neutralization_decision->collect_waste No neutralize Neutralize with Dilute Acid (e.g., 1M Citric Acid) Monitor pH and Temperature collect_neutralized Collect Neutralized Waste in Labeled Aqueous Waste Container neutralize->collect_neutralized final_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_neutralized->final_disposal ehs_consult->neutralize Approved ehs_consult->collect_waste Not Approved label_container Label Container: 'Hazardous Waste' 'this compound' 'Flammable' collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles label_container->store_waste store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Neutralization of this compound Waste

For small quantities of this compound waste, neutralization may be an option to reduce its hazard level before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's Environmental Health and Safety (EHS) department. The following protocol is adapted from general procedures for aliphatic amines.

Materials:

  • This compound waste

  • 1M Citric Acid solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Preparation:

    • Perform a trial neutralization on a very small scale to observe the reaction's exothermicity.

    • Place the beaker containing the this compound waste in an ice bath on a stir plate within a chemical fume hood.

    • Begin gentle stirring of the waste solution.

  • Neutralization:

    • Slowly add the 1M citric acid solution to the stirring this compound waste.

    • Continuously monitor the temperature of the solution. If the temperature increases by more than 10°C, pause the addition of the acid until the solution cools.

    • Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint Determination:

    • Continue the dropwise addition of citric acid until the pH of the solution is between 6.0 and 8.0.

    • Once the target pH is achieved, cease the addition of acid and allow the solution to return to room temperature while still stirring.

  • Disposal of Neutralized Solution:

    • The resulting solution contains the salt of this compound.

    • Even after neutralization, this solution should be collected in a properly labeled aqueous waste container.

    • The container should be clearly marked as "Neutralized this compound Waste" and include the date of neutralization.

    • This waste must be disposed of through your institution's hazardous waste management program. Do not pour down the drain unless explicitly permitted by your EHS department.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Containment and Cleanup: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-methylcyclopentanamine

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper waste management.

Hazard Summary

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It may be fatal if swallowed and enters the airways.[1] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Equipment Specification Purpose & Use Case Relevant Standards
Eye/Face Protection Chemical safety goggles or a face shield.Required where there is a potential for splashing.[3][4] For low-risk tasks, safety glasses with side shields may be sufficient.[1][4]NIOSH (US) or EN 166 (EU) approved.[1][5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). Lab coat or chemical-resistant apron.To prevent skin contact.[3] Contaminated clothing should be removed immediately and washed before reuse.[1][2]Follow EN 16523 for glove selection under specific conditions.[1]
Respiratory Protection Work in a fume hood or well-ventilated area. NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges (Filter Type A).Required when vapors or aerosols may be generated or if ventilation is inadequate.[1][3][4]Compliant with OSHA 29 CFR 1910.134.[4]

Operational and Disposal Plans

The following sections provide step-by-step procedural guidance for the safe handling, spill management, and disposal of this compound.

Standard Handling Protocol

Adherence to this protocol is essential to prevent accidents and exposure during routine laboratory work.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Ventilation : Always handle this compound inside a certified chemical fume hood or in a well-ventilated area to avoid inhalation of vapors.[1][3]

  • Ignition Sources : This chemical is highly flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1][5] Use explosion-proof electrical and lighting equipment.[1][5]

  • Grounding : To prevent static discharge, which can ignite vapors, ground and bond containers and receiving equipment during transfer.[1][5]

  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above.

  • Dispensing : Use only non-sparking tools when opening or dispensing the chemical.[1][5]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1][2] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][5]

G prep 1. Preparation (Verify fume hood, eyewash, shower) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling 3. Chemical Handling (Inside fume hood, use non-sparking tools) ppe->handling storage 4. Secure Storage (Tightly closed container, cool & ventilated area) handling->storage cleanup 5. Post-Handling Cleanup (Wash hands thoroughly) storage->cleanup end Procedure Complete cleanup->end

Caption: Standard operational workflow for handling this compound.
Spill Management Protocol

Immediate and correct response to a spill is critical to contain the hazard.

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated to disperse vapors.[1][3]

  • Control Ignition Sources : Remove all sources of ignition from the area.[5]

  • Containment : Cover drains to prevent the chemical from entering them.[1]

  • Absorb : Use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to soak up the spill.[1][3]

  • Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[3][5]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]

  • Disposal : The collected waste must be treated as hazardous waste and disposed of according to the protocol below.

G spill Spill Occurs evacuate 1. Evacuate Area & Control Ignition Sources spill->evacuate ppe 2. Don Appropriate PPE (incl. Respiratory Protection if needed) evacuate->ppe absorb 3. Absorb Spill (Inert, non-combustible material) ppe->absorb collect 4. Collect Waste (Use non-sparking tools) absorb->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose as Hazardous Waste decon->dispose

Caption: Emergency workflow for this compound spill response.
Disposal Plan

Proper disposal is crucial for laboratory safety and environmental protection. This compound and its containers must be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams.[1]

  • Containerization : Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][3] The label should include "Hazardous Waste" and the full chemical name.[3]

  • Storage : Keep the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[3]

  • Professional Disposal : Arrange for the disposal of the waste through a licensed and approved waste disposal plant.[1][5] Adhere to all local and national environmental regulations.[1]

  • Container Disposal : Uncleaned, empty containers should be handled in the same manner as the product itself.[1]

G start Generate Chemical Waste collect 1. Collect Waste (Designated, compatible container) start->collect label 2. Label Container ('Hazardous Waste', Chemical Name) collect->label store 3. Store Safely (Sealed, cool, ventilated area) label->store dispose 4. Professional Disposal (Contact approved waste facility) store->dispose end Disposal Complete dispose->end

Caption: Step-by-step workflow for the disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methylcyclopentanamine

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